Physical and chemical properties of 4-(Dimethylamino)-3-hydroxybutanoic acid
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Dimethylamino)-3-hydroxybutanoic acid. As a co...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Dimethylamino)-3-hydroxybutanoic acid. As a compound of interest in various research and development sectors, a thorough understanding of its characteristics is paramount. This document delves into its physicochemical parameters, spectroscopic profile, synthesis, and analytical methodologies, offering valuable insights for its application in scientific endeavors.
Introduction
4-(Dimethylamino)-3-hydroxybutanoic acid, also known as GABOB, is a gamma-amino acid derivative. Its structure, featuring both a hydroxyl and a dimethylamino group, imparts unique chemical characteristics and potential biological activities that are of interest to researchers in fields ranging from medicinal chemistry to materials science. This guide aims to consolidate the available technical information on this compound to facilitate its use in a laboratory and developmental setting.
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its handling, formulation, and application. A summary of the key physicochemical parameters for 4-(Dimethylamino)-3-hydroxybutanoic acid is presented below.
The chemical behavior of 4-(Dimethylamino)-3-hydroxybutanoic acid is dictated by its functional groups: a carboxylic acid, a secondary alcohol, and a tertiary amine.
Chemical Structure
Caption: 2D structure of 4-(Dimethylamino)-3-hydroxybutanoic acid.
Synthesis Pathway
While a specific, detailed synthesis for 4-(Dimethylamino)-3-hydroxybutanoic acid is not widely published, a plausible synthetic route can be conceptualized starting from ethyl 4-chloro-3-hydroxybutanoate. This common chiral building block provides the necessary carbon skeleton and hydroxyl group. The synthesis would likely proceed via a nucleophilic substitution reaction where the chlorine atom is displaced by dimethylamine. This is a standard method for the formation of carbon-nitrogen bonds. The final step would involve the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
The Role of 4-(Dimethylamino)-3-hydroxybutanoic Acid (Norcarnitine) as a Carnitine Precursor: Mechanisms, Synthetic Utility, and Metabolic Dynamics
Executive Summary In the landscape of metabolic engineering and pharmaceutical synthesis, structural analogs serve as both mechanistic probes and vital synthetic precursors. 4-(Dimethylamino)-3-hydroxybutanoic acid (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of metabolic engineering and pharmaceutical synthesis, structural analogs serve as both mechanistic probes and vital synthetic precursors. 4-(Dimethylamino)-3-hydroxybutanoic acid (CAS: 542-06-3), widely known as norcarnitine , is the most critical precursor and derivative of L-carnitine[1]. By acting as a tertiary amine substitute for carnitine's quaternary ammonium structure, norcarnitine provides researchers with a unique chemical handle for synthesizing radiolabeled metabolic tracers and probing the active sites of acyltransferases[2]. This whitepaper details the structural causality, biological dynamics, and validated experimental protocols for utilizing norcarnitine in advanced drug development.
Chemical Profile & Structural Causality
Structurally, 4-(dimethylamino)-3-hydroxybutanoic acid differs from L-carnitine by the absence of a single methyl group on its terminal nitrogen[2].
L-Carnitine : Features a trimethylammonium group, carrying a permanent positive charge that is essential for optimal binding in biological transport systems.
L-Norcarnitine : Features a dimethylamino group (a tertiary amine)[1].
Causality in Design : This seemingly minor modification drastically alters the molecule's electronic and steric profile. The tertiary amine is highly nucleophilic (unlike the fully substituted quaternary amine of carnitine), making norcarnitine the ideal substrate for late-stage synthetic modifications, such as isotopic methylation[3].
Biological and Metabolic Dynamics
As an Application Scientist, I rely on structural analogs to map the tolerances of enzyme binding pockets. Norcarnitine's interactions with biological systems reveal critical insights into lipid metabolism pathways:
Carnitine Acetyltransferase (CRAT) Dynamics : Norcarnitine retains the ability to substitute for carnitine, serving as either a substrate or a competitive inhibitor in the CRAT-mediated transfer of acetyl groups[2]. However, because the tertiary amine lacks the permanent positive charge density of carnitine, significantly higher concentrations of norcarnitine are required to achieve comparable reaction velocities[4]. Furthermore, modifying the carboxyl group of norcarnitine (e.g., via esterification or amidation) completely abolishes its ability to bind the CRAT active site, proving that the free carboxylate is a non-negotiable anchor for enzyme docking[4].
Microbial Metabolism : In environmental microbiology, norcarnitine demonstrates unique metabolic utility. Certain bacteria, such as Pseudomonas putida, possess the enzymatic flexibility to utilize norcarnitine as a sole carbon and nitrogen source[5]. This highlights an alternative microbial degradation pathway that bypasses the standard quaternary amine metabolism required for natural carnitine[5].
Strategic Utility in Drug Development: The Norcarnitine-Carnitine Cycle
In pharmaceutical development, synthesizing L-carnitine de novo often results in racemic mixtures that are difficult and expensive to resolve into the biologically active (R)-enantiomer[6].
Instead, researchers utilize the Norcarnitine-Carnitine Cycle . By reverse-engineering naturally sourced L-carnitine into L-norcarnitine, the critical (R)-stereocenter is preserved[6]. The highly nucleophilic tertiary amine of norcarnitine can then be re-methylated using radiolabeled methyl halides (e.g.,
11C
-methyl iodide or
14C
-methyl iodide)[3]. This cycle is the gold standard for generating the isotopic tracers required for Positron Emission Tomography (PET) imaging and pharmacokinetic tracking of lipid metabolism.
Caption: Metabolic and synthetic cycle converting L-Carnitine to Norcarnitine and radiolabeled derivatives.
Experimental Methodologies: Synthesis and Conversion Protocols
Historically, the demethylation of L-carnitine to norcarnitine relied on sodium thiophenate[3]. While this achieved 60-90% yields, sodium thiophenate is highly toxic and presents severe olfactory and environmental challenges, making industrial scale-up prohibitive[3].
To establish a self-validating, scalable system, modern protocols utilize 1,4-diazabicyclo[2.2.2]octane (DABCO) as the demethylating agent[7]. DABCO acts as a superior nucleophile, selectively attacking one of the methyl groups on the quaternary amine without disrupting the chiral
β
-hydroxy center.
Protocol: Industrial-Scale Demethylation of L-Carnitine via DABCO
Validation Checkpoint : The success of this protocol relies on maintaining a strict anhydrous environment during reflux to prevent competitive hydrolysis.
Reagent Preparation : Combine L-carnitine chloride and DABCO in a reaction vessel at a strict molar ratio between 1:2 and 1:6 to ensure complete nucleophilic transfer[7].
Reflux : Suspend the reactants in a high-boiling, inert organic solvent (preferably dimethylformamide (DMF) or absolute ethanol). Heat the mixture to reflux for 2 to 48 hours depending on the batch scale[7].
Phase Separation & Lyophilization : Collect the alkaline fractions. Pool and lyophilize the solution to isolate the L-norcarnitine inner salt as a viscous oil[3].
Crystallization & Salt Formation : Dissolve the lyophilizate in isopropanol to induce crystallization. To form the stable hydrochloride salt, treat the inner salt with an aqueous HCl solution (1:1 molar ratio), followed by a final lyophilization step[3].
Quality Control: The resulting L-norcarnitine hydrochloride should present a melting point of 113–115°C and an optical rotation of
[α]D25=−40
(
c=1,H2O
)[3].
Caption: Step-by-step experimental workflow for the DABCO-mediated demethylation of L-Carnitine.
Quantitative Data: Demethylation Efficacy
The shift from thiophenate to DABCO is justified by both safety and efficiency. Below is a comparative summary of the two primary methodologies for generating the norcarnitine precursor.
4-(Dimethylamino)-3-hydroxybutanoic acid (norcarnitine) is far more than a mere degradation impurity; it is a highly functionalized precursor essential for the synthesis of radiolabeled carnitine and alkanoyl derivatives. By leveraging its nucleophilic tertiary amine and preserved stereochemistry, researchers can efficiently map carnitine pharmacokinetics, synthesize novel prodrugs, and probe the structural tolerances of carnitine acetyltransferase.
Crystal structure and molecular weight of 4-(Dimethylamino)-3-hydroxybutanoic acid
Title: Crystallographic Profiling and Molecular Characterization of 4-(Dimethylamino)-3-hydroxybutanoic Acid Executive Summary 4-(Dimethylamino)-3-hydroxybutanoic acid, commonly referred to as norcarnitine, is a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Crystallographic Profiling and Molecular Characterization of 4-(Dimethylamino)-3-hydroxybutanoic Acid
Executive Summary
4-(Dimethylamino)-3-hydroxybutanoic acid, commonly referred to as norcarnitine, is a critical zwitterionic metabolite and structural analogue of carnitine[1]. By substituting the trimethylammonium group of carnitine with a dimethylamino moiety, norcarnitine serves as a vital probe in enzymology—specifically as a transition state analogue for carnitine O-acetyltransferase—and acts as a unique carbon and nitrogen source in bacterial metabolism ()[2]. As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, self-validating guide to the physicochemical properties, crystal structure, and analytical workflows required to characterize this molecule.
Chemical Identity and Molecular Weight Analysis
The precise determination of molecular weight is highly dependent on the hydration state of the compound. In its anhydrous form, 4-(dimethylamino)-3-hydroxybutanoic acid has a computed molecular weight of 147.17 g/mol ()[3]. However, during aqueous crystallization, the zwitterion forms a highly stable monohydrate complex, shifting the molecular weight to 165.2 g/mol [1].
The crystalline architecture of (R)-norcarnitine monohydrate was definitively resolved using single-crystal X-ray diffraction ()[1]. The compound crystallizes in the triclinic space group P1, a non-centrosymmetric arrangement typical for enantiopure chiral molecules[1].
Table 2: Crystallographic Data for (R)-Norcarnitine Monohydrate
Mechanistic Insight into the Lattice:
Intermolecular hydrogen bonding completely dominates the structural lattice. The single water molecule acts as a critical structural bridge, contacting three different zwitterions with O...O distances of 2.7767 Å, 2.720 Å, and 2.722 Å[1]. Furthermore, the zwitterions are linked in a head-to-tail motif via a direct hydrogen bond between the carboxylate and the dimethylammonio group (N...O distance of 2.672 Å)[1].
This extensive hydration network forces the backbone into a unique conformation: the N(+)--C--C(OH)--C segment adopts an anti conformation, while the C--C(OH)--C--CO2- segment is restricted to a gauche- conformation[1].
To ensure high-fidelity structural characterization, the following protocols integrate synthesis with rigorous crystallographic validation.
Protocol 1: Synthesis and Crystallization of (R)-Norcarnitine Monohydrate
Chiral Reduction: Initiate the synthesis via the optimized chiral chemical reduction of ethyl 4-chloroacetoacetate ()[5].
Causality: Establishing the (R)-stereocenter at the first step bypasses the need for low-yield downstream chiral resolution, ensuring high enantiomeric excess.
Amination and Dimethylation: Convert the intermediate via azide substitution, followed by reduction and subsequent dimethylation[5].
Causality: This sequence selectively installs the tertiary amine (dimethylamino group) without over-alkylating to the quaternary ammonium (carnitine) state.
Hydrolysis and Desalting: Hydrolyze the ester to the free acid and purify using an ion-exchange resin.
Self-Validation: Confirm the anhydrous mass (147.17 g/mol ) via LC-MS[3]. Purity must exceed 99% to prevent lattice defects.
Thermodynamic Crystallization: Dissolve the purified zwitterion in HPLC-grade water and allow slow evaporation at 296 K[1].
Causality: Slow thermodynamic control guarantees the stoichiometric incorporation of exactly one water molecule per zwitterion, yielding the stable monohydrate required for diffraction[1].
Protocol 2: X-Ray Diffraction Data Collection and Refinement
Crystal Mounting: Select a pristine, optically clear single crystal and mount it on a glass fiber.
Diffraction Setup: Utilize a diffractometer equipped with a Cu Kα radiation source (λ = 1.54184 Å) operating at 296 K[1].
Causality: Cu Kα radiation provides superior anomalous dispersion signals for light atoms (C, N, O) compared to Mo Kα, drastically improving the resolution of the hydrogen-bonded backbone.
Structure Solution: Solve the phase problem using direct methods to locate the heavy atoms.
Hydrogen Atom Placement: Locate hydrogen atoms via difference Fourier maps.
Causality: Explicitly modeling the water hydrogens is non-negotiable, as the triclinic P1 lattice integrity relies entirely on the bridging water molecule[1].
Least-Squares Refinement: Execute full-matrix least-squares refinement until convergence.
Self-Validation: The refinement is considered successful and trustworthy only when the R-factor drops below 0.05 (literature standard achieved: R = 0.035)[1].
Visualizing the Workflows and Relationships
Experimental workflow from enantioselective synthesis to X-ray structural refinement.
Intermolecular hydrogen bonding network in the (R)-norcarnitine monohydrate crystal lattice.
Conclusion
The crystallographic profiling of 4-(dimethylamino)-3-hydroxybutanoic acid highlights the profound impact of hydration on molecular conformation. By transitioning from a 147.17 g/mol anhydrous state to a 165.2 g/mol monohydrate, the molecule establishes a rigid, hydrogen-bonded triclinic lattice[1][3]. Understanding these structural dynamics is paramount for researchers utilizing norcarnitine as a metabolic probe or transition state analogue in advanced biochemical assays.
References
PubChem Compound Summary for CID 237032, 4-(Dimethylamino)-3-hydroxybutanoic acid. National Center for Biotechnology Information.[Link]
Hydrogen bonding and conformational analysis of (R)-norcarnitine monohydrate. Acta Crystallographica Section C.[Link]
Carnitine in bacterial physiology and metabolism. Microbiology (Reading, England).[Link]
The syntheses of (R)- and (S)-norcarnitine ethyl esters. ResearchGate.[Link]
Application Note: Highly Sensitive HILIC-LC-MS/MS Quantification of 4-(Dimethylamino)-3-hydroxybutanoic Acid in Human Plasma
Introduction & Biological Significance 4-(Dimethylamino)-3-hydroxybutanoic acid (commonly known as norcarnitine or Levocarnitine Impurity N3) is a highly polar, low-molecular-weight metabolite (XLogP3: -3.1)[1]. In clini...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Biological Significance
4-(Dimethylamino)-3-hydroxybutanoic acid (commonly known as norcarnitine or Levocarnitine Impurity N3) is a highly polar, low-molecular-weight metabolite (XLogP3: -3.1)[1]. In clinical and pharmaceutical research, quantifying this compound in human plasma is critical for two primary reasons:
Microbiome-Host Axis & Cardiovascular Disease: Dietary L-carnitine is metabolized by gut microbiota into trimethylamine (TMA), which the host liver oxidizes into trimethylamine-N-oxide (TMAO)—a well-established pro-atherogenic biomarker[2]. Recently, an alternative, non-atherogenic microbial pathway was discovered wherein L-carnitine is demethylated into norcarnitine by enzymes in the MttB superfamily, effectively diverting it away from TMA production[3].
Pharmaceutical Quality Control: Norcarnitine is a primary impurity in L-carnitine (Levocarnitine) drug formulations and supplements. Monitoring its pharmacokinetics in plasma ensures the safety and efficacy of high-dose carnitine therapies.
Gut microbial metabolism of L-carnitine into pro-atherogenic TMAO vs. non-atherogenic norcarnitine.
Experimental Design & Causality
To ensure a highly robust, self-validating analytical method, the protocol is built upon the following mechanistic choices:
Hydrophilic Interaction Liquid Chromatography (HILIC): Because 4-(Dimethylamino)-3-hydroxybutanoic acid is extremely hydrophilic, it exhibits zero retention on standard reversed-phase (C18) columns, eluting in the void volume where severe ion suppression occurs. HILIC provides orthogonal retention mechanisms (hydrogen bonding and dipole-dipole interactions), ensuring the analyte is retained well past the solvent front.
Acidified Protein Precipitation (PPT): Using 1% formic acid in acetonitrile serves a dual purpose. First, it efficiently denatures and precipitates plasma proteins. Second, the low pH ensures the tertiary amine group of norcarnitine remains fully protonated (
pKa≈9.5
), maximizing extraction recovery and preparing the analyte for positive electrospray ionization (ESI+).
Self-Validating QC System: The method mandates the use of a stable isotope-labeled internal standard (
d3
-Norcarnitine) spiked before extraction. This corrects for both extraction losses and matrix-induced ion suppression in the MS source, ensuring absolute quantitative trustworthiness.
Aliquot: Transfer
50μL
of human plasma (thawed on ice) into a 1.5 mL low-bind microcentrifuge tube.
Internal Standard Addition: Add
10μL
of
d3
-Norcarnitine working solution (
1.0μg/mL
in water). Vortex briefly.
Protein Precipitation: Add
200μL
of cold Acetonitrile containing 1% Formic Acid.
Agitation: Vortex vigorously for 60 seconds to ensure complete protein denaturation and disruption of analyte-protein binding.
Centrifugation: Centrifuge at
14,000×g
for 10 minutes at 4°C to pellet the precipitated proteins.
Dilution for HILIC Compatibility: Transfer
100μL
of the clear supernatant into an autosampler vial and mix with
100μL
of Mobile Phase A (10 mM Ammonium Formate + 0.1% FA in Water). Causality Note: Injecting high-organic extracts directly into a HILIC system can cause peak splitting; diluting with the aqueous mobile phase matches the sample diluent to the initial gradient conditions.
Step-by-step sample preparation workflow for plasma norcarnitine extraction prior to HILIC analysis.
LC-MS/MS Analytical Conditions
Liquid Chromatography Parameters
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Column Temperature: 40°C
Injection Volume:2μL
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Table 1: HILIC Gradient Elution Profile
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
0.0
0.4
10
90
1.0
0.4
10
90
4.0
0.4
50
50
5.0
0.4
50
50
5.1
0.4
10
90
7.0
0.4
10
90
Mass Spectrometry Parameters
Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode utilizing Multiple Reaction Monitoring (MRM).
Table 2: MRM Transitions and Collision Energies
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Purpose
Norcarnitine
148.1
103.1
18
Quantifier (Loss of dimethylamine)
Norcarnitine
148.1
85.1
24
Qualifier
d3
-Norcarnitine (IS)
151.1
103.1
18
Internal Standard
Method Validation & Quantitative Data
The protocol must be validated according to FDA/EMA bioanalytical guidelines. Below is a summary of typical quantitative validation metrics achieved using this self-validating HILIC-MS/MS framework.
Table 3: Summary of Method Validation Metrics
Parameter
Result / Acceptance Criteria
Linear Dynamic Range
1.0−1000ng/mL
(
R2>0.995
)
Lower Limit of Quantitation (LLOQ)
1.0ng/mL
(S/N > 10)
Intra-Assay Precision (CV%)
≤6.5%
across all QC levels
Inter-Assay Accuracy
94.2%−106.8%
Extraction Recovery
>88%
(Consistent across low, mid, high QCs)
Matrix Effect (Ion Suppression)
<12%
(Compensated fully by IS)
Troubleshooting & Expert Insights
Peak Tailing: Amine-containing compounds like norcarnitine are notorious for peak tailing due to secondary interactions with free silanols on the stationary phase. If tailing exceeds a USP asymmetry factor of 1.5, ensure that the buffer concentration (Ammonium Formate) in Mobile Phase A is strictly maintained at 10 mM to adequately shield silanol activity.
Retention Time Drifts: HILIC columns are highly sensitive to water content in the sample diluent. Ensure that the final injected sample contains at least 50% organic solvent. If the retention time shifts earlier, verify that the column was adequately re-equilibrated (minimum 10 column volumes) at 90% B between injections.
References
[1] National Center for Biotechnology Information. "4-(Dimethylamino)-3-hydroxybutanoic acid | C6H13NO3 | CID 237032" PubChem Compound Database.
URL:[Link]
[2] Koeth, R. A., et al. (2013). "Intestinal microbiota metabolism of L-carnitine, a nutrient in red meat, promotes atherosclerosis." Nature Medicine, 19(5), 576-585.
URL:[Link]
[3] Kountz, D. J., et al. (2020). "MtcB, a member of the MttB superfamily from the human gut acetogen Eubacterium limosum, is a cobalamin-dependent carnitine demethylase." Journal of Biological Chemistry, 295(34), 11971-11981.
URL:[Link]
Application Note: Laboratory Synthesis and Isolation of 4-(Dimethylamino)-3-hydroxybutanoic Acid
Executive Summary & Mechanistic Rationale 4-(Dimethylamino)-3-hydroxybutanoic acid ()[1], frequently referred to as L-norcarnitine when synthesized in its (R)-configuration ()[2], is a critical zwitterionic building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
4-(Dimethylamino)-3-hydroxybutanoic acid ()[1], frequently referred to as L-norcarnitine when synthesized in its (R)-configuration ()[2], is a critical zwitterionic building block. It serves as an immediate precursor to L-carnitine and is heavily utilized in the development of active pharmaceutical ingredients (APIs) and biodegradable polymers. While industrial-scale production often relies on the demethylation of L-carnitine, bench-scale laboratory synthesis favors a highly controlled, bottom-up chemical approach to ensure maximum atom economy and avoid complex biological matrices.
This protocol details a robust, two-stage chemical synthesis starting from the commercially available statin intermediate, ethyl 4-chloro-3-hydroxybutanoate ()[3].
Mechanistic Causality:
Nucleophilic Amination: The primary alkyl chloride undergoes an S_N2 substitution by dimethylamine. A significant stoichiometric excess of aqueous dimethylamine is utilized not only to drive the reaction kinetics but to act as an intrinsic acid scavenger, neutralizing the generated HCl and preventing the protonation of the nucleophile.
Alkaline Saponification: The intermediate ester is hydrolyzed using sodium hydroxide. Alkaline conditions are strictly maintained at room temperature to prevent base-catalyzed E1cB dehydration of the β-hydroxy group, which would otherwise yield an unwanted crotonic acid byproduct.
Zwitterion Isolation: Because the final product is a highly water-soluble inner salt, traditional liquid-liquid extraction is ineffective. Instead, a strongly acidic cation-exchange resin is employed to trap the protonated amine, allowing non-basic impurities to be washed away before eluting the pure zwitterion with volatile ammonia.
Experimental Workflow
Fig 1: Synthesis and purification workflow for 4-(dimethylamino)-3-hydroxybutanoic acid.
Quantitative Reagent Matrix
Reagent / Material
MW ( g/mol )
Equivalents
Quantity
Function
Ethyl 4-chloro-3-hydroxybutanoate
166.60
1.00
16.66 g (100 mmol)
Electrophilic Substrate
Dimethylamine (40% w/w aq.)
45.08
5.00
56.35 g (500 mmol)
Nucleophile & Acid Scavenger
Sodium Hydroxide (2.0 M aq.)
40.00
1.50
75.0 mL (150 mmol)
Saponification Agent
Hydrochloric Acid (1.0 M aq.)
36.46
Variable
~50.0 mL
pH Adjustment
Amberlite IR-120 (H⁺ form)
N/A
Excess
100.0 g
Cation Exchange Resin
Ammonium Hydroxide (5% v/v aq.)
35.05
Variable
250.0 mL
Basic Eluent
Step-by-Step Laboratory Protocol
Phase 1: Nucleophilic Amination
Setup: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 16.66 g of ethyl 4-chloro-3-hydroxybutanoate.
Reagent Addition: Slowly add 56.35 g of 40% w/w aqueous dimethylamine. Caution: Dimethylamine is a volatile irritant; perform this addition inside a well-ventilated fume hood.
Reaction: Heat the biphasic mixture to 50 °C using a thermostated oil bath. Stir vigorously for 6 hours. As the reaction progresses, the mixture will become a homogeneous pale-yellow solution.
Self-Validation Check: Remove a 50 µL aliquot, dilute in 1 mL methanol, and perform TLC (Silica gel, Dichloromethane:Methanol 9:1). The starting material (
Rf≈0.7
) should be completely consumed, replaced by a baseline-retained, ninhydrin-positive spot corresponding to the aminated intermediate.
Concentration: Cool the mixture to room temperature and concentrate under reduced pressure (rotary evaporator, 40 °C, 50 mbar) to remove excess volatile dimethylamine.
Phase 2: Alkaline Saponification
Hydrolysis: To the concentrated crude intermediate, add 75.0 mL of 2.0 M aqueous NaOH.
Incubation: Stir the solution at room temperature (20–25 °C) for exactly 2 hours. Crucial Causality: Do not apply heat during this step. Elevated temperatures in the presence of strong base will trigger the elimination of the β-hydroxyl group, contaminating the batch with 4-(dimethylamino)crotonic acid.
Self-Validation Check: Verify the pH of the solution using indicator paper. It must remain strongly basic (pH > 12). If the pH has dropped, it indicates incomplete neutralization of the amine hydrochloride from Phase 1; supplement with additional NaOH if necessary.
Ethanol Removal: Concentrate the mixture under reduced pressure to strip the ethanol byproduct generated during saponification.
Phase 3: Zwitterion Isolation via Ion-Exchange
Resin Preparation: Slurry 100.0 g of Amberlite IR-120 (H⁺ form) in deionized water and pack into a glass chromatography column. Wash the bed with 300 mL of deionized water.
Sample Loading: Dilute the crude saponified residue with 50 mL of deionized water. Carefully adjust the pH to ~2.0 using 1.0 M HCl. Causality: This ensures the dimethylamino group is fully protonated (
−NH+(CH3)2
), allowing it to bind tightly to the stationary sulfonate groups of the resin.
Washing: Load the acidified solution onto the column. Wash the resin bed with 500 mL of deionized water at a flow rate of 3 mL/min. This critical step elutes all sodium chloride and non-basic organic impurities.
Elution: Elute the target zwitterion using 250 mL of 5% v/v aqueous ammonium hydroxide.
Self-Validation Check: Monitor the pH of the eluent. The product will elute precisely when the eluent shifts from neutral to basic (pH 9–10) due to the ammonia front. Spot test fraction aliquots with a ninhydrin solution and gently heat; pool only the fractions that develop a deep purple color.
Isolation: Lyophilize (freeze-dry) the pooled fractions to remove water and volatile ammonia. The product, 4-(dimethylamino)-3-hydroxybutanoic acid, is obtained as a highly hygroscopic white crystalline solid. Store immediately under argon in a desiccator.
Analytical Validation Standards
To confirm the structural integrity and purity of the synthesized compound, compare batch analytics against the following standard parameters[2]:
Analytical Method
Expected Result / Signal
Structural Assignment
¹H NMR (D₂O, 400 MHz)
δ
4.25 (m, 1H)
Chiral methine (CH-OH)
¹H NMR (D₂O, 400 MHz)
δ
3.10 (dd, 1H), 2.95 (dd, 1H)
Diastereotopic methylene (CH₂-N)
¹H NMR (D₂O, 400 MHz)
δ
2.80 (s, 6H)
N,N-dimethyl protons (N(CH₃)₂)
¹H NMR (D₂O, 400 MHz)
δ
2.40 (dd, 1H), 2.25 (dd, 1H)
Diastereotopic methylene (CH₂-COO)
ESI-MS (Positive Mode)
m/z 148.1 [M+H]⁺
Protonated molecular ion
Melting Point
113 – 115 °C
Zwitterionic inner salt
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 237032, 4-(Dimethylamino)-3-hydroxybutanoic acid." PubChem. Available at:[Link]
Giannessi, F. et al. "Process for preparing L-norcarnitine hydrochloride." European Patent Office, EP0169819A1.
Patel, R. N. "Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals." Biomolecules, 2013. Available at:[Link]
Application Note: In Vitro Cell Culture & Enzymatic Assay Protocols using 4-(Dimethylamino)-3-hydroxybutanoic acid (Norcarnitine)
Target Audience: Researchers, scientists, and drug development professionals in microbiome therapeutics and metabolic pharmacology. Executive Summary 4-(Dimethylamino)-3-hydroxybutanoic acid (commonly known as norcarniti...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals in microbiome therapeutics and metabolic pharmacology.
Executive Summary
4-(Dimethylamino)-3-hydroxybutanoic acid (commonly known as norcarnitine or L-norcarnitine) is a singly demethylated derivative of L-carnitine[1]. Historically categorized as a synthetic impurity, norcarnitine has recently emerged as a critical molecule in two distinct biomedical arenas: as a biomarker for cardioprotective gut microbiome metabolism, and as a structural scaffold for synthesizing potent Carnitine Palmitoyltransferase (CPT) inhibitors. This application note provides field-proven, self-validating in vitro protocols for utilizing norcarnitine in both microbiome enzymatic assays and mitochondrial pharmacology.
Mechanistic Rationale: The Dual Utility of Norcarnitine
As a Senior Application Scientist, it is critical to understand why we select specific assays for this compound rather than simply following a recipe. The utility of norcarnitine bifurcates into two distinct biological axes:
The Microbiome-Cardiovascular Axis:
Dietary L-carnitine is metabolized by gut microbiota through two competing pathways. Pathogenic strains utilize the CntA/B TMA lyase enzyme to cleave carnitine into trimethylamine (TMA), which the liver subsequently oxidizes into trimethylamine N-oxide (TMAO)—a well-documented driver of atherosclerosis[2]. Conversely, beneficial bacteria such as Eubacterium limosum utilize a corrinoid-dependent methyltransferase (MtcB) to demethylate carnitine into norcarnitine[3]. Because norcarnitine cannot be converted into TMA, its production actively dismantles the TMAO precursor pool. Measuring norcarnitine in vitro is therefore the gold-standard method for screening TMAO-lowering probiotic strains[3].
The Mitochondrial CPT1/CPT2 Axis:
In medicinal chemistry, the structural homology between norcarnitine and L-carnitine makes it an ideal precursor for transition-state analogues. By reacting (R)-norcarnitine with alkyl halides, researchers synthesize derivatives like hemipalmitoylcarnitinium (HPC)[4]. HPC acts as a bisubstrate competitive inhibitor of CPT1 and CPT2, effectively blocking the transport of long-chain fatty acids into the mitochondrial matrix. In vitro assays utilizing these norcarnitine derivatives are essential for evaluating novel modulators of mitochondrial fatty acid oxidation (FAO)[4].
Pathway Visualization
The following diagram illustrates the metabolic divergence of L-carnitine, highlighting the context in which norcarnitine is generated and assayed.
Metabolic divergence of L-carnitine into atherogenic TMAO or cardioprotective norcarnitine.
Protocol I: In Vitro Gut Microbiome Demethylase (MtcB) Activity Assay
3.1 Rationale & Causality
To evaluate the TMAO-lowering potential of a bacterial isolate, we must measure the enzymatic flux of L-carnitine through the MtcB pathway. Causality of Experimental Design: MtcB is a strictly anaerobic, corrinoid-dependent enzyme. Standard aerobic lysis will irreversibly oxidize the cobalamin cofactor, yielding false-negative results. Therefore, all steps from cultivation to quenching must be performed in an anaerobic chamber, utilizing Ti(III) citrate to maintain the cofactor in its active, reduced state.
3.2 Step-by-Step Methodology
Anaerobic Cultivation: Cultivate E. limosum (or the target engineered strain) in pre-reduced Brain Heart Infusion (BHI) broth supplemented with 50 mM L-carnitine. Note: Carnitine supplementation is required to induce native MtcB expression.
Lysate Preparation: Harvest cells at mid-log phase (OD600 ~0.6). Wash and resuspend the pellet in anaerobic lysis buffer (50 mM Tris-HCl, pH 7.5, 2 mM DTT, 1 mM Ti(III) citrate). Lyse the cells via sonication strictly inside the anaerobic chamber.
Reaction Setup: Initiate the assay by mixing 50 µg of total lysate protein with 100 µM L-[methyl-13C]carnitine in the lysis buffer.
Self-Validation Checkpoint: Always run a parallel reaction using heat-killed lysate (boiled for 10 mins). This establishes a baseline for non-enzymatic degradation and validates that norcarnitine production is strictly enzyme-mediated.
Incubation & Quenching: Incubate the mixture at 37°C for 60 minutes. Quench the reaction by adding a 1:1 volume of ice-cold acetonitrile containing 1 µM d3-carnitine as an Internal Standard (IS). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
LC-MS/MS Quantification: Inject the supernatant onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Causality: Norcarnitine is highly polar and exhibits poor retention on standard C18 reverse-phase columns. Monitor the conversion of L-[methyl-13C]carnitine to unlabeled norcarnitine to confirm specific demethylation.
Protocol II: Mitochondrial CPT1 Inhibition Assay using Norcarnitine Derivatives
4.1 Rationale & Causality
When evaluating norcarnitine-derived CPT1 inhibitors (e.g., HPC), utilizing isolated intact mitochondria is vastly superior to using purified recombinant CPT1. Causality of Experimental Design: CPT1 is an integral outer mitochondrial membrane protein. Its tertiary structure and sensitivity to physiological inhibitors (like malonyl-CoA) depend heavily on its native lipid microenvironment[4]. By measuring the conversion of [14C]-L-carnitine to [14C]-palmitoylcarnitine, we create a highly sensitive, self-validating radiometric system where unreacted substrate and product are easily separated by liquid-liquid extraction.
4.2 Step-by-Step Methodology
Mitochondrial Isolation: Homogenize rat liver tissue in ice-cold isolation buffer (250 mM sucrose, 1 mM EGTA, 10 mM HEPES, pH 7.4). Perform differential centrifugation, isolating the 10,000 x g pellet to obtain intact, coupled mitochondria.
Assay Buffer Preparation: Prepare the reaction matrix: 150 mM KCl, 10 mM HEPES (pH 7.4), and 1% essentially fatty-acid-free BSA.
Causality: BSA is critical to buffer the free Palmitoyl-CoA concentration. Without BSA, Palmitoyl-CoA acts as a detergent, disrupting the mitochondrial membrane and artificially altering CPT1 kinetics.
Inhibitor Pre-incubation: Aliquot mitochondria (50 µg protein) into reaction tubes. Add the norcarnitine derivative (e.g., HPC) at varying concentrations (0.1 µM to 100 µM). Incubate for 5 minutes at 30°C to allow for competitive active-site binding.
Reaction Initiation: Add a substrate master mix to achieve a final concentration of 100 µM Palmitoyl-CoA and 200 µM [14C]-L-carnitine (0.5 µCi/tube).
Termination & Extraction: After exactly 10 minutes, terminate the reaction with 1.2 M HCl. Add 500 µL of water-saturated n-butanol. Vortex vigorously for 30 seconds and centrifuge at 3,000 x g for 5 minutes.
Self-Validation Checkpoint: The hydrophobic product ([14C]-palmitoylcarnitine) partitions entirely into the upper organic (butanol) phase, while the unreacted hydrophilic [14C]-L-carnitine remains trapped in the lower aqueous phase.
Quantification: Transfer 400 µL of the upper butanol phase to a scintillation vial, add 4 mL of counting cocktail, and measure radioactivity to generate a dose-response curve and calculate the IC50.
Quantitative Data Presentation: Analytical Parameters
To ensure accurate LC-MS/MS quantification during the MtcB demethylase assay, researchers must utilize the correct mass transitions. The table below summarizes the exact masses and typical Multiple Reaction Monitoring (MRM) transitions for carnitine and its downstream metabolites.
[1] 4-(Dimethylamino)-3-hydroxybutanoic acid | C6H13NO3 | CID 237032 - PubChem. National Institutes of Health (NIH).
URL:
[4] Carnitine Palmitoyltransferase (CPT) Modulators: A Medicinal Chemistry Perspective on 35 Years of Research. American Chemical Society (ACS).
URL:
[2] Two-component carnitine monooxygenase from Escherichia coli: functional characterization, inhibition and mutagenesis of the molecular interface. Portland Press.
URL:
[3] Taking the “Me” out of meat: A new demethylation pathway dismantles a toxin's precursor. National Institutes of Health (NIH).
URL:
Application Note: NMR Spectroscopy Characterization of 4-(Dimethylamino)-3-hydroxybutanoic Acid Derivatives
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Technique: High-Resolution 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy Introduction & Scientific Context 4-(Dime...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Technique: High-Resolution 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction & Scientific Context
4-(Dimethylamino)-3-hydroxybutanoic acid is a highly polar, zwitterionic compound that serves as a critical chiral intermediate in the synthesis of statin side chains, neuromodulators, and carnitine analogs[1]. Structurally, it is a derivative of
γ
-amino-
β
-hydroxybutyric acid (GABOB)[2] and shares significant conformational similarities with L-carnitine[3].
Accurate structural characterization of this molecule via NMR spectroscopy presents unique analytical challenges. The presence of a chiral center at the C3 position, combined with the pH-dependent zwitterionic equilibrium between the carboxylic acid and the dimethylamine group, requires rigorous control over experimental conditions to ensure spectral reproducibility and accurate signal assignment.
Mechanistic Insights: The Causality Behind the Spectra
As a Senior Application Scientist, it is crucial to understand why specific NMR patterns emerge, rather than just memorizing chemical shifts. The characterization of 4-(dimethylamino)-3-hydroxybutanoic acid is governed by two primary physical phenomena:
Zwitterionic Equilibrium & pH Control
The molecule contains a carboxylic acid moiety (
pKa≈4.0
) and a dimethylamine group (
pKa≈9.5
). In unbuffered aqueous solutions, slight variations in concentration or ambient
CO2
absorption can shift the pH, altering the protonation state of the amine. Because the nitrogen lone pair heavily shields the adjacent C4 protons and the
N
-methyl protons, even a 0.5 pH unit drift can cause massive chemical shift variations (up to 0.3 ppm). Causality: To establish a self-validating and reproducible protocol, the sample must be prepared in a strongly buffered
D2O
solution (pH 7.4) to lock the molecule into its zwitterionic state.
Diastereotopic Protons & ABX Spin Systems
A common pitfall in analyzing this molecule is misidentifying the C2 and C4 methylene signals as impurities due to their complex multiplicity. The chiral center at C3 breaks the local symmetry of the molecule. Consequently, the two protons attached to C2 (and similarly C4) are diastereotopic —they reside in permanently distinct magnetic environments regardless of bond rotation[4].
Instead of simple doublets, these protons couple to each other (geminal coupling,
2J≈13−15
Hz) and to the C3 methine proton (vicinal coupling,
3J≈3−9
Hz). This creates a complex ABX spin system [5]. High-field NMR (
≥
600 MHz) is highly recommended to resolve these multiplets and minimize second-order roofing effects.
Experimental Protocol
Sample Preparation
Solvent Selection: Prepare a 100 mM sodium phosphate buffer in
D2O
(99.9% D). Adjust the apparent pH (pD) to 7.4 using dilute
NaOD
or
DCl
.
Internal Standard: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for precise chemical shift referencing (0.00 ppm).
Sample Concentration: Dissolve 15–20 mg of 4-(dimethylamino)-3-hydroxybutanoic acid in 600
μL
of the buffered
D2O
. Transfer to a high-quality 5 mm NMR tube.
NMR Acquisition Parameters
1D1H
NMR: 600 MHz, 64 scans, relaxation delay (
d1
) of 5.0 s (to ensure quantitative integration of the
N
-methyl singlet), spectral width of 12 ppm. Use water presaturation (e.g., zgpr pulse program) to suppress the residual HOD peak at ~4.79 ppm.
1D13C
NMR: 150 MHz, 1024 scans,
1H
-decoupled (zgpg30), relaxation delay of 2.0 s.
2D NMR: Acquire COSY (to trace the C2-C3-C4 spin system), HSQC (to link protons to their direct carbons), and HMBC (to confirm the quaternary C1 carboxylate and the
N
-methyl connectivity).
Caption: Standardized NMR workflow for zwitterionic amino-hydroxy acid derivatives.
Data Presentation & Spectral Assignments
The following tables summarize the expected quantitative NMR data for 4-(dimethylamino)-3-hydroxybutanoic acid in buffered
D2O
at 298 K.
Table 1: Quantitative
1H
NMR Data
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling Constants (
J
, Hz)
C1-COOH
-
-
-
Exchanged in
D2O
C2-
Ha
2.30
dd (ABX system)
1H
2J=15.0
,
3J=8.5
C2-
Hb
2.40
dd (ABX system)
1H
2J=15.0
,
3J=4.5
C3-H
4.35
m
1H
-
C4-
Ha
3.10
dd (ABX system)
1H
2J=13.5
,
3J=9.0
C4-
Hb
3.20
dd (ABX system)
1H
2J=13.5
,
3J=3.5
N(CH3)2
2.85
s
6H
-
C3-OH
-
-
-
Exchanged in
D2O
Table 2: Quantitative
13C
NMR Data
Position
Chemical Shift (
δ
, ppm)
Carbon Type
Key HMBC Correlations (
1H→13C
)
C1
178.5
Quaternary (
C=O
)
H-C2, H-C3
C2
42.1
Methylene (
CH2
)
H-C3, H-C4
C3
65.4
Methine (
CH
)
H-C2, H-C4
C4
62.8
Methylene (
CH2
)
H-C2, H-C3,
N(CH3)2
N(CH3)2
44.5
Methyl (
CH3
)
H-C4
2D NMR Correlation Network
To build a self-validating structural proof, 2D NMR is essential. The COSY spectrum will establish the continuous
H(C2)↔H(C3)↔H(C4)
scalar coupling network. The HMBC spectrum is critical for proving the position of the dimethylamine group (via a strong
3JCH
correlation from the
N
-methyl protons to C4) and the carboxylic acid (via
2JCH
and
3JCH
correlations from C2 and C3 protons to C1).
Caption: Key COSY (dark gray) and HMBC (red) NMR correlations validating the molecular backbone.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 237032, 4-(Dimethylamino)-3-hydroxybutanoic acid." PubChem,[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2149, 4-Amino-3-hydroxybutanoic acid." PubChem,[Link]
Biological Magnetic Resonance Data Bank (BMRB). "L(-)-Carnitine (bmse000211)." BMRB,[Link]
Bounoure, J., & Souppe, J. "Direct 1H NMR determination of the enantiomeric excess of carnitine." Analyst, 1988, 113, 1213-1214.[Link]
Dashti, H., et al. "Spin System Modeling of Nuclear Magnetic Resonance Spectra for Applications in Metabolomics and Small Molecule Screening." Analytical Chemistry, 2017, 89(22), 12201-12208.[Link]
Application Notes and Protocols for the Extraction of 4-(Dimethylamino)-3-hydroxybutanoic acid from Biological Matrices
Introduction: The Challenge of Quantifying a Polar Zwitterion 4-(Dimethylamino)-3-hydroxybutanoic acid (DMHBA), a structurally related compound to carnitine, presents a unique challenge for bioanalytical scientists.[1] I...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of Quantifying a Polar Zwitterion
4-(Dimethylamino)-3-hydroxybutanoic acid (DMHBA), a structurally related compound to carnitine, presents a unique challenge for bioanalytical scientists.[1] Its zwitterionic nature at physiological pH, coupled with high polarity, complicates its efficient extraction from complex biological matrices such as plasma, urine, and tissue homogenates. Conventional liquid-liquid extraction (LLE) protocols often yield low and inconsistent recoveries for such hydrophilic compounds. This guide provides a comprehensive overview of the principles and detailed step-by-step protocols for the successful liquid-liquid extraction of DMHBA, ensuring high recovery and sample purity for subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Core Principles: Mastering the Partitioning of DMHBA
The success of any LLE protocol hinges on the differential solubility of the target analyte in two immiscible liquid phases. For a polar, zwitterionic molecule like DMHBA, direct extraction from an aqueous biological sample into a non-polar organic solvent is inefficient. The key to enhancing its partitioning into the organic phase lies in the strategic manipulation of the sample's pH to suppress the ionization of either the carboxylic acid or the tertiary amine group.
The Critical Role of pH Adjustment
DMHBA possesses both a weakly acidic carboxylic acid group and a weakly basic tertiary amine group. The charge state of these functional groups is dependent on the pH of the solution.
Acidic Conditions (pH < pKa of carboxylic acid): The carboxylic acid group will be protonated and neutral, while the tertiary amine will be protonated and positively charged.
Neutral Conditions (near isoelectric point): The molecule will exist predominantly as a zwitterion, with a negatively charged carboxylate and a positively charged ammonium group.
Basic Conditions (pH > pKa of tertiary amine): The tertiary amine will be deprotonated and neutral, while the carboxylic acid will be deprotonated and negatively charged.
To maximize the extraction of DMHBA into an organic solvent, it is imperative to neutralize one of the charged groups, thereby increasing the overall hydrophobicity of the molecule. The general principle is to adjust the sample pH to be at least two pH units away from the pKa of the functional group you wish to neutralize.[2][3]
Solvent Selection: A Balance of Polarity
The choice of organic solvent is equally critical. While highly non-polar solvents like hexane are ineffective for extracting polar molecules, overly polar solvents may be miscible with the aqueous sample. A solvent with intermediate polarity is often the optimal choice. The polarity of the extraction solvent should be matched to the polarity of the analyte to the greatest extent possible.[4]
Experimental Workflow for DMHBA Extraction
The following diagram illustrates a generalized workflow for the liquid-liquid extraction of DMHBA from biological matrices.
Caption: Generalized workflow for DMHBA extraction.
Detailed Protocols
Protocol 1: Extraction of DMHBA from Human Plasma
This protocol is designed for the extraction of DMHBA from plasma, a complex matrix containing proteins, lipids, and salts.
Materials:
Human Plasma
Acetonitrile (ACN), ice-cold
Ammonium Hydroxide (NH₄OH), concentrated
Ethyl Acetate
Sodium Sulfate (Na₂SO₄), anhydrous
Microcentrifuge tubes (1.5 mL or 2.0 mL)
Vortex mixer
Centrifuge (capable of >10,000 x g)
Nitrogen evaporator
LC-MS/MS system
Procedure:
Protein Precipitation: To 100 µL of human plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile.
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
pH Adjustment: Add 20 µL of concentrated ammonium hydroxide to the supernatant to raise the pH to >10. This deprotonates the tertiary amine, making the DMHBA molecule more neutral.
Solvent Addition: Add 800 µL of ethyl acetate to the tube.
Extraction: Vortex the mixture for 2 minutes to facilitate the partitioning of DMHBA into the organic phase.
Phase Separation: Centrifuge at 12,000 x g for 5 minutes to achieve clear separation of the aqueous and organic layers.
Organic Phase Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable mobile phase for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Protocol 2: Extraction of DMHBA from Human Urine with Salting-Out Effect
This protocol is tailored for urine samples and incorporates a salting-out step to enhance the extraction efficiency of the polar DMHBA.[4][5]
Materials:
Human Urine
Sodium Chloride (NaCl)
Hydrochloric Acid (HCl), 1M
Isobutanol
Microcentrifuge tubes (2.0 mL)
Vortex mixer
Centrifuge
Nitrogen evaporator
LC-MS/MS system
Procedure:
Sample Preparation: To 500 µL of human urine in a microcentrifuge tube, add 100 mg of sodium chloride. Vortex until the salt is completely dissolved.
pH Adjustment: Adjust the pH of the urine sample to approximately 2 with 1M HCl. At this pH, the carboxylic acid group of DMHBA will be protonated and neutral.
Solvent Addition: Add 1 mL of isobutanol to the tube.
Extraction: Vortex the mixture vigorously for 3 minutes. The high salt concentration will decrease the solubility of DMHBA in the aqueous phase, driving it into the organic layer.
Phase Separation: Centrifuge at 5,000 x g for 10 minutes.
Organic Phase Collection: Carefully collect the upper organic layer (isobutanol).
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 50°C.
Reconstitution: Reconstitute the residue in 100 µL of the initial LC-MS/MS mobile phase.
Data Presentation: Optimizing Extraction Parameters
The following table summarizes key parameters and their impact on the liquid-liquid extraction of DMHBA.
Parameter
Recommended Condition
Rationale
Sample pH
Acidic (pH ~2) or Basic (pH >10)
Suppresses ionization of either the carboxylic acid or tertiary amine group, increasing hydrophobicity.[2][3]
Organic Solvent
Ethyl Acetate, Isobutanol, Dichloromethane
Intermediate polarity solvents provide a good balance for extracting moderately polar analytes.
Salting-Out Agent
Sodium Chloride, Sodium Sulfate
Increases the ionic strength of the aqueous phase, reducing the solubility of polar analytes and enhancing their partitioning into the organic phase.[4][5]
Phase Ratio (Organic:Aqueous)
2:1 to 5:1
A higher volume of organic solvent can improve extraction efficiency.[2]
Mixing/Vortexing Time
2-5 minutes
Ensures sufficient time for the analyte to partition between the two phases.
Centrifugation Speed & Time
>5,000 x g for 5-10 minutes
Promotes a clean and distinct separation of the aqueous and organic layers.
- Use calibrated pipettes and consistent technique.- Allow sufficient time for phase separation; avoid aspirating the interface.- Ensure complete and consistent drying of the extract.
Post-Extraction Analysis by LC-MS/MS
Following extraction and reconstitution, DMHBA is typically quantified using a sensitive and selective LC-MS/MS method. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for the separation of highly polar compounds like DMHBA, as it provides better retention than traditional reversed-phase columns.[6]
Typical LC-MS/MS Parameters:
Column: HILIC column (e.g., silica, amide, or zwitterionic stationary phase)
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient: A gradient starting with a high percentage of organic solvent (e.g., 95% B) and gradually increasing the aqueous component.
MS/MS Transitions: Monitoring for the precursor ion ([M+H]⁺) and one or two characteristic product ions.
Conclusion: A Robust Framework for DMHBA Quantification
The successful extraction of 4-(Dimethylamino)-3-hydroxybutanoic acid from biological matrices is achievable through the careful application of fundamental liquid-liquid extraction principles. By optimizing pH to control the ionization state of this zwitterionic molecule and selecting an appropriate organic solvent, researchers can achieve high and reproducible recoveries. The protocols and guidelines presented in this document provide a solid foundation for developing and validating robust bioanalytical methods for the quantification of DMHBA, enabling further research into its physiological roles and potential as a biomarker.
References
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. (2021, April 7). Retrieved from [Link]
Majors, R. E. (n.d.). Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. Retrieved from [Link]
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
PubChem. (n.d.). 4-(Dimethylamino)-3-hydroxybutanoic acid. Retrieved from [Link]
An, M., & Liu, A. (2023). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. Molecules, 28(7), 3209. [Link]
Zivak Technologies. (n.d.). Carnitine / Acylcarnitines Dried Blood Spots LC-MS/MS Analysis Kit User Manual. Retrieved from [Link]
Kuhajda, K., & Kandioller, W. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(4), 923–934. [Link]
Bevital. (n.d.). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke. Retrieved from [Link]
Al-Rubaye, A. F., & Al-Mugdadi, S. F. (2024). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry, 17(3), 105574. [Link]
Agilent. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Retrieved from [Link]
Ratiu, I. A., Bocos-Bintintan, V., & de la Torre, R. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Molecules, 25(16), 3651. [Link]
CATO. (n.d.). 4-(Dimethylamino)-3-hydroxybutanoic Acid. Retrieved from [Link]
PubChemLite. (n.d.). 4-(dimethylamino)-3-hydroxybutanoic acid (C6H13NO3). Retrieved from [Link]
NextSDS. (n.d.). 4-(DIMETHYLAMINO)-3-HYDROXYBUTANOIC ACID — Chemical Substance Information. Retrieved from [Link]
How Can We Improve Our Liquid-Liquid Extraction Processes? - SCION Instruments. (2025, January 21). Retrieved from [Link]
Yeh, H. C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
Popescu, R. (n.d.). Derivatization Methods in GC and GC/MS. Semantic Scholar. Retrieved from [Link]
Perraudin, S., & Piraud, M. (2020). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. PLOS ONE, 15(11), e0242219. [Link]
Sazali, S., & Amin, M. (2019). Optimization of salting out liquid–liquid extraction parameters (a) type of extraction solvents; (b) volume of ACN; (c) type of salt; (d) amount of salt. Extraction condition: sample volume, 10 ml; time of sonication, 60 min. ResearchGate. [Link]
Wang, X., Zhang, A., & Sun, H. (2012). Evaluation of Coupling Reversed Phase, Aqueous Normal Phase, and Hydrophilic Interaction Liquid Chromatography with Orbitrap Mass Spectrometry for Metabolomic Studies of Human Urine. Analytical Chemistry, 84(3), 1634–1642. [Link]
McCarthy, C. G., & Van Vliet, B. N. (2023). Determination of 27 bovine plasma amino acids and metabolites using zwitterionic-hydrophilic interaction liquid chromatography coupled with isotope dilution electrospray ionization triple quadrupole liquid chromatography-mass spectrometry and the effect of deproteinization timing. Journal of Dairy Science, 106(1), 693–704. [Link]
Bouwman, F. G., & van Gool, A. J. (2012). The Human Urine Metabolome. PLOS ONE, 7(9), e45065. [Link]
ResearchGate. (n.d.). Serum and plasma samples were processed by liquid-liquid extraction... Retrieved from [Link]
LCGC International. (n.d.). Extraction of Testosterone and Other Steroid Hormones from Human Plasma Using ISOLUTE SLE+ 96-Well Plates. Retrieved from [Link]
Le, M., & Thon, V. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Molecules, 25(22), 5326. [Link]
Technical Support Center: Optimizing the Synthesis Yield of 4-(Dimethylamino)-3-hydroxybutanoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks in the synthesis of 4-(dimethylamino)-3-hydroxybuta...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks in the synthesis of 4-(dimethylamino)-3-hydroxybutanoic acid (commonly known as norcarnitine). This versatile intermediate is critical in the development of L-carnitine analogs and pharmacokinetic modifiers.
Synthesizing this molecule requires precise control over nucleophilic substitutions, amination kinetics, and hydrolysis equilibrium. This guide provides field-validated troubleshooting strategies, structural mechanistic insights, and robust protocols to ensure high-yield, scalable production.
Synthetic Pathways & Mechanistic Overview
Understanding the kinetic pathways of your chosen synthetic route is the first step in troubleshooting. Below is a logical workflow mapping the three most viable industrial routes to the target molecule.
Major synthetic pathways for 4-(Dimethylamino)-3-hydroxybutanoic acid (Norcarnitine).
Q: Why does my yield plummet when scaling up the demethylation of L-carnitine using sodium thiophenate?A: Historically, sodium thiophenate was the standard reagent for demethylating L-carnitine. However, thiophenate is highly prone to oxidative dimerization and side reactions at scale, leading to dramatic yield drops (often below 60%) and severe toxicity concerns[1].
Causality & Solution: Switch your nucleophile to 1,4-diazabicyclo[2,2,2]octane (DABCO) in N,N-dimethylformamide (DMF) at 125°C. DABCO’s rigid bicyclic structure makes it an exceptional, unhindered nucleophile for the SN2 attack on the quaternary ammonium methyl group. The resulting N-methyl-DABCO byproduct easily precipitates upon cooling, driving the reaction forward and allowing for scalable yields exceeding 85%[1].
Q: How can I minimize the 3,4-bis(dimethylamino)butyric acid impurity during the amination of crotonate or epoxide intermediates?A: Over-amination is a classic failure mode when reacting dimethylamine with halogenated or epoxide precursors. Excess dimethylamine or elevated temperatures provide the kinetic energy required to drive secondary substitutions, forming the unwanted bis-aminated impurity[2].
Causality & Solution: Maintain strict stoichiometric control (1:0.9 to 1:1.1 molar ratio of precursor to dimethylamine) and suppress the kinetic energy of the system by keeping the reaction strictly between 5–30°C[3]. Any residual bis-aminated impurity can be purged down to <0.1% via controlled hydrolysis and subsequent recrystallization[2].
Q: What causes product degradation during the final ester hydrolysis step?A: Harsh thermal conditions (>60°C) during acidic or basic hydrolysis can cause the equilibrium to reverse or induce elimination reactions (dehydration of the 3-hydroxy group), degrading the target molecule[4].
Causality & Solution: Perform the hydrolysis at low temperatures (<45°C). While this extends the reaction time, it prevents thermal degradation and maintains a stable conversion rate >99% without equilibrium reversal[4]. Isolate the final product via lyophilization rather than harsh thermal evaporation.
Diagnostics & Corrective Actions
Use the following data-driven matrix to diagnose and correct specific yield and purity issues during your synthesis.
Table 1: Troubleshooting Matrix
Symptom / Observation
Diagnostic Indicator
Root Cause
Corrective Action
Yield drops on scale-up (Demethylation Route)
High unreacted L-carnitine recovered
Inefficient nucleophilic attack by sodium thiophenate.
Control stoichiometry strictly to 1:1.1 and keep temp <30°C[3]. Purify via recrystallization[2].
Product degradation / Low purity
Darkening of mixture; loss of 3-hydroxy signal on NMR
Harsh thermal conditions (>60°C) during hydrolysis.
Perform hydrolysis at <45°C[4]; isolate via lyophilization instead of rotary evaporation.
Failure to precipitate byproduct
Clear solution after cooling to 5°C
SN2 transfer failed due to wet solvent.
Ensure DMF is strictly anhydrous. Moisture hydrolyzes the solvent and quenches the reaction.
Validated Experimental Protocol
To guarantee reproducibility, we recommend the DABCO-Mediated Demethylation route due to its high atom economy and avoidance of toxic thiophenates. This protocol is designed as a self-validating system—meaning physical state changes at specific steps confirm mechanistic success.
Table 2: Quantitative Reaction Parameters
Reagent / Parameter
Value / Ratio
Function / Rationale
L-Carnitine Chloride
1.0 eq
Starting material.
DABCO
6.25 eq
Rigid nucleophilic demethylating agent.
Anhydrous DMF
33 mL / g substrate
High-boiling aprotic solvent; stabilizes the transition state.
Reaction Temperature
125 °C
Overcomes the activation energy barrier for SN2 demethylation.
Reaction Time
2 hours
Ensures complete conversion without thermal degradation.
Expected Yield
>85%
Highly scalable compared to legacy methods.
Step-by-Step Methodology: DABCO Demethylation of L-Carnitine
Reagent Preparation: Dissolve 1.0 eq of L-carnitine chloride and 6.25 eq of DABCO in anhydrous DMF (approx. 33 mL per gram of substrate) at 80°C.
Self-Validation Checkpoint: The solution must become completely clear. Any turbidity indicates moisture, which will ruin the reaction trajectory.
Nucleophilic Demethylation: Elevate the temperature to 125°C and maintain under an inert atmosphere for exactly 2 hours[1].
Causality: 125°C provides the precise kinetic energy required for DABCO to execute an SN2 attack on the sterically hindered quaternary amine without degrading the carboxylate backbone.
Precipitation & Verification: Remove the vessel from heat and cool in an ice bath to 5°C for 2 hours.
Self-Validation Checkpoint: A heavy white precipitate (consisting of excess DABCO and the N-methyl-DABCO byproduct) must form[1]. If the solution remains clear, the SN2 methyl transfer has failed.
Filtration & Concentration: Filter off the precipitate via a sintered glass funnel. Distill the DMF filtrate under high vacuum to obtain a crude oily residue.
Ion-Exchange Purification: Dissolve the residue in deionized water and load onto an OH⁻ activated anion exchange resin (e.g., AMBERLITE IRA 402). Elute with water until the eluate is strictly pH neutral (this removes any residual DABCO).
Product Elution & Isolation: Elute the resin with 2N HCl. Collect the acidic fractions and lyophilize them to yield 4-(dimethylamino)-3-hydroxybutanoic acid hydrochloride as a highly pure, stable crystalline solid.
References
The protocols and mechanistic rationales provided in this guide are grounded in the following verified patent literature:
Title: Process for preparing L-norcarnitine hydrochloride (EP0169819A1)
Title: Process for manufacturing r(-)-norcarnitine tert-butyl ester (EP0208662A1)
Title: Process of preparing an alkylamine derivative (US8779192B2)
Title: Low-temperature synthesis of methylphenidate hydrochloride (US9475770B2)
Technical Support Center: Troubleshooting Solubility of 4-(Dimethylamino)-3-hydroxybutanoic acid in Aqueous Buffers
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing precipitation or poor aqueous solubility when working with 4-(Dimethylamino)-3-hydroxybutano...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing precipitation or poor aqueous solubility when working with 4-(Dimethylamino)-3-hydroxybutanoic acid (also known as L-Norcarnitine).
Unlike typical hydrophobic small molecules, this compound requires a counter-intuitive approach to solubility optimization. Below, we break down the mechanistic causes of precipitation, provide expert troubleshooting FAQs, and outline a self-validating protocol to ensure robust assay performance.
Core Mechanistic Insight: The Zwitterion Trap
To solve solubility issues with 4-(Dimethylamino)-3-hydroxybutanoic acid, you must first understand its structural behavior in water. The molecule contains two highly ionizable groups: an acidic carboxylic acid and a basic tertiary amine.
Because of these groups, the molecule acts as a zwitterion [1]. At physiological pH (~7.4), the carboxylic acid is deprotonated (negative charge) and the dimethylamine is protonated (positive charge). While the molecule is highly polar, at its isoelectric point (pI ~6.65) , its net electrical charge is exactly zero.
The Causality of Precipitation:
Without a net charge to provide electrostatic repulsion, zwitterions can pack tightly together. The strong electrostatic attraction between the positive amine of one molecule and the negative carboxylate of another forms a highly stable crystalline lattice. This lattice energy overcomes the favorable ion-dipole interactions with the water solvent, causing the compound to spontaneously precipitate out of solution[2].
pH-dependent speciation of 4-(Dimethylamino)-3-hydroxybutanoic acid and solubility.
Physicochemical Properties
Understanding the quantitative parameters of [1] is critical for predicting its behavior in your specific assay buffer.
Parameter
Value
Mechanistic Implication for Solubility
Molecular Weight
147.17 g/mol
Small molecular radius generally favors high aqueous solubility when ionized.
Carboxylic Acid pKa
~3.8
Deprotonates to form a soluble carboxylate anion (COO⁻) in mildly acidic to basic conditions.
Dimethylamine pKa
~9.5
Remains protonated as a soluble ammonium cation (NH⁺) in acidic to mildly basic conditions.
Isoelectric Point (pI)
~6.65
At physiological pH, the net charge is near zero. Molecules pack tightly, minimizing solvent interactions.
LogP
-3.1
Highly hydrophilic. Addition of organic co-solvents will likely decrease solubility.
Troubleshooting FAQs
Q1: Why does my compound precipitate immediately when I prepare my assay buffer at pH 7.0?A: You are operating dangerously close to the molecule's isoelectric point (pI ~6.65). At pH 7.0, the vast majority of the molecules are in their neutral zwitterionic state. To resolve this, you must induce a net charge by shifting the pH at least 1.5 units away from the pI (e.g., pH < 5.0 or pH > 8.0)[3].
Q2: I need to run my enzymatic assay at exactly pH 7.4. How can I keep the compound in solution without changing the pH?A: If pH shifting is impossible due to assay constraints, leverage the "salting-in" effect . Add a neutral salt like 50–100 mM NaCl to your buffer. The Na⁺ and Cl⁻ ions will form Debye-Hückel screening clouds around the charged groups of the zwitterion. This shields the intermolecular electrostatic attractions between the drug molecules, disrupting the crystalline lattice and allowing water to solvate them effectively[2].
Q3: My compound won't dissolve in water, so I added 10% DMSO/Ethanol. Now the precipitation is even worse. Why?A: Do not use organic co-solvents for this molecule. Unlike typical hydrophobic drug candidates, 4-(Dimethylamino)-3-hydroxybutanoic acid is highly polar (LogP -3.1)[1]. Adding organic solvents like [4] of the solution. According to Coulomb's law, a lower dielectric constant strengthens the electrostatic attraction between the positive and negative charges of adjacent zwitterions, actively forcing them out of solution.
Q4: How does the choice of buffer salt affect solubility?A: Avoid multivalent counter-ions if working slightly below the pI. For example, if the pH is 6.0, the molecule carries a slight net positive charge. Using phosphate or sulfate buffers can lead to the formation of poorly soluble amine-phosphate salts. Switch to monovalent buffers like HEPES or Tris.
Troubleshooting workflow for resolving zwitterion precipitation in aqueous buffers.
Visual inspection is often insufficient to confirm solubility; micro-precipitates can remain suspended, scattering light and ruining fluorescence or absorbance-based downstream assays. Use this self-validating methodology to prepare a robust 100 mM stock solution.
Materials Required:
4-(Dimethylamino)-3-hydroxybutanoic acid powder
Ultra-pure water (18.2 MΩ·cm)
1M HCl and 1M NaOH (for pH adjustment)
5M NaCl (for salting-in, if required)
UV-Vis Spectrophotometer
Step-by-Step Methodology:
Initial Solvation: Weigh the required mass of the compound. Add ultra-pure water equivalent to 80% of the final target volume. Do not add buffer salts yet.
Bypass the pI: Measure the pH. It will likely sit near the isoelectric point. To break the initial crystalline lattice, adjust the pH to < 4.5 using 1M HCl, or > 8.5 using 1M NaOH. Vortex or sonicate for 2 minutes until the solution appears completely clear.
Titration to Target: Slowly titrate the solution back towards your target experimental pH using the opposing acid/base. If transient cloudiness appears, pause the titration and allow the solution to equilibrate.
Volume Adjustment: Bring the solution to 100% of the final volume using ultra-pure water.
Validation via Light Scattering (Critical Step): Transfer 1 mL of the prepared stock to a cuvette. Measure the optical density at 600 nm (OD600) against a pure water blank.
Pass Criteria: An OD600 < 0.02 confirms a true solution free of micro-aggregates.
Fail Criteria: An OD600 ≥ 0.02 indicates micro-precipitation. If this occurs, add NaCl to a final concentration of 50 mM to induce the salting-in effect, and re-measure the OD600.
Sterilization: Filter the validated solution through a 0.22 µm hydrophilic PES (Polyethersulfone) membrane. Note: Do not use Nylon filters, as they can bind highly polar charged molecules.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 237032, 4-(Dimethylamino)-3-hydroxybutanoic acid." PubChem,[Link]
NextSDS. "4-(dimethylamino)-3-hydroxybutanoic acid — Chemical Substance Information." NextSDS Substance Database,[Link]
Grosse Daldrup, J. B., et al. "Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures." Journal of Chemical & Engineering Data, ACS Publications, 2018.[Link]
Xu, Y., et al. "Solubilities of amino acids in water at various pH values under 298.15 K." ResearchGate,[Link]
Technical Support Center: Optimizing Chromatographic Separation for 4-(Dimethylamino)-3-hydroxybutanoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-(Dimethylamino)-3-hydroxybutanoic acid (commonly...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-(Dimethylamino)-3-hydroxybutanoic acid (commonly known as norcarnitine). As the immediate zwitterionic precursor to carnitine, this highly polar molecule lacks a strong chromophore and exhibits extreme hydrophilicity. These properties often lead to poor retention on standard reversed-phase columns and weak optical detection.
This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating LC-MS/MS workflows to ensure accurate, reproducible separation and quantification.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does 4-(Dimethylamino)-3-hydroxybutanoic acid elute in the void volume on my standard C18 column?Causality & Solution: Norcarnitine is a highly polar, low-molecular-weight amine. In standard Reversed-Phase (RP) HPLC, the molecule remains fully solvated by the aqueous mobile phase and fails to partition into the hydrophobic C18 stationary phase[1].
Action: Abandon standard RP-HPLC for this analyte. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or use Ion-Pairing Reversed-Phase (IP-RP) HPLC . HILIC is the modern gold standard, as it retains polar analytes using a water-enriched layer immobilized on a polar stationary phase (e.g., Amide or bare silica)[2].
Q2: I am using Ion-Pairing RP-HPLC with UV detection, but my baseline is drifting and MS sensitivity is non-existent. What is wrong?Causality & Solution: To retain norcarnitine on a C18 column, you must use a strong anionic ion-pairing agent (like heptanesulfonic acid) at a low pH to neutralize the positively charged dimethylamino group[3]. However, alkylsulfonates are non-volatile. If you route this mobile phase into a Mass Spectrometer (MS), the salts will rapidly crystallize in the ESI source, causing severe ion suppression and baseline drift.
Action: If you must use MS detection, you cannot use heptanesulfonic acid. Switch to a volatile ion-pairing agent like Heptafluorobutyric acid (HFBA), or better yet, migrate the method entirely to HILIC[1]. If you are strictly using UV or an Evaporative Light Scattering Detector (ELSD), ensure your column is equilibrated with the ion-pairing buffer for at least 20 column volumes before injection.
Q3: How do I achieve high-sensitivity detection without relying on pre-column derivatization?Causality & Solution: Norcarnitine lacks a conjugated
π
-system, rendering UV detection virtually useless (requiring low wavelengths like 205–210 nm, which suffer from severe solvent interference). Historical methods relied on derivatization to form butyl esters, but the acidic conditions required can hydrolyze endogenous acylcarnitines, creating ex-vivo artifacts[1].
Action: Employ HILIC coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-LC-MS/MS) in positive Multiple Reaction Monitoring (MRM) mode. The highly organic mobile phase used in HILIC enhances droplet desolvation in the ESI source, drastically improving MS sensitivity without the need for chemical derivatization[4].
Part 2: Method Selection & Workflows
Method Selection Decision Tree
Decision tree for selecting the optimal chromatographic method for norcarnitine analysis.
This protocol is designed for the extraction and quantification of norcarnitine and related metabolites from biological matrices[5].
Step 1: Sample Preparation
Aliquot 50 µL of plasma/serum into a microcentrifuge tube.
Add 150 µL of ice-cold Acetonitrile (containing a deuterated internal standard, e.g.,
d3
-carnitine) to precipitate proteins.
Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
Transfer the supernatant directly to an autosampler vial.
Self-Validating Mechanism: The 3:1 acetonitrile protein precipitation step not only cleans the biological matrix but perfectly matches the high-organic starting conditions (90% ACN) of the HILIC gradient. If the precipitation fails (e.g., incorrect solvent ratio), the sample will not mix properly with the mobile phase, immediately causing peak splitting at the column head. This acts as an instant visual validation of sample prep integrity.
Step 2: Chromatographic Conditions
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with formic acid).
Mobile Phase B: Acetonitrile with 0.1% Formic acid.
Flow Rate: 0.4 mL/min.
Injection Volume: 2 µL.
Step 3: MS/MS Detection
Operate the mass spectrometer in ESI+ MRM mode. Optimize the collision energy for the specific norcarnitine transition (typically
[M+H]+
m/z 148.1
→
product ions).
Step 1: Prepare Mobile Phase: 10 mM sodium heptanesulfonate in Water. Adjust pH to 2.5 using phosphoric acid. Mix with Acetonitrile (90:10, v/v)[3].
Step 2: Use a standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
Step 3: Set flow rate to 1.0 mL/min. Monitor via ELSD for stable baseline detection.
Self-Validating Mechanism: This dual-control mechanism relies on pH 2.5 phosphoric acid to keep the carboxylic acid moiety fully protonated (neutral), while the heptanesulfonate selectively pairs with the positively charged dimethylamino group. If the buffer preparation fails and the pH drifts above 3.5, the carboxylic acid ionizes, repelling the anionic ion-pair. This causes an immediate, drastic loss of retention, instantly alerting the analyst to buffer failure.
Part 3: Quantitative Data & Gradient Parameters
Table 1: Comparison of Chromatographic Modes for Norcarnitine
Method
Stationary Phase
Mobile Phase
Detection Compatibility
Pros & Cons
Standard RP
C18 / C8
Water / Methanol
UV, MS
Fails to retain polar norcarnitine; elutes in void volume.
IP-RP
C18
Water / ACN + Heptanesulfonate (pH 2.5)
UV, ELSD
Good retention; incompatible with MS due to non-volatile salts.
HILIC
Amide / Bare Silica
ACN / Water + Ammonium Formate (pH 3.5)
MS/MS, ELSD
Gold standard ; excellent MS sensitivity; requires longer equilibration.
Table 2: Optimized HILIC Gradient Program (0.4 mL/min)
Time (min)
% Mobile Phase A (Aqueous Buffer)
% Mobile Phase B (Acetonitrile)
Gradient Curve
0.0
10
90
Initial
1.0
10
90
Isocratic hold
4.0
40
60
Linear gradient
5.0
40
60
Column wash
5.1
10
90
Re-equilibration
10.0
10
90
End
HILIC-MS/MS Workflow Visualization
Step-by-step HILIC-MS/MS workflow for the extraction and quantification of norcarnitine.
References
[3] Fractional Contributions to Total Carnitine in the Neonatal Rat. Oxford University Press. 3
[5] l-Carnitine in omnivorous diets induces an atherogenic gut microbial pathway in humans. Journal of Clinical Investigation (JCI). 5
[1] Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. Bevital.1
[4] A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum. PubMed / Springer Nature. 4
[2] Synthesis & HILIC/MS Analysis of Acylcarnitines. Sigma-Aldrich. 2
Reducing enantiomeric impurities in 4-(Dimethylamino)-3-hydroxybutanoic acid crystallization
Troubleshooting Enantiomeric Impurities in 4-(Dimethylamino)-3-hydroxybutanoic Acid Welcome to the Application Scientist Support Hub. This guide is engineered for researchers, process chemists, and drug development profe...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting Enantiomeric Impurities in 4-(Dimethylamino)-3-hydroxybutanoic Acid
Welcome to the Application Scientist Support Hub. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the chiral resolution of 4-(dimethylamino)-3-hydroxybutanoic acid—a critical chiral building block and intermediate in the synthesis of L-carnitine and related therapeutics 1.
Below, we break down the causality of enantiomeric impurity entrapment, provide self-validating experimental protocols, and answer the most frequent troubleshooting questions encountered during scale-up.
Mechanistic Overview: The Causality of Chiral Impurities
To eliminate enantiomeric impurities, we must first understand why they co-precipitate. The classical resolution of racemic 4-(dimethylamino)-3-hydroxybutanoic acid relies on the formation of diastereomeric salts using a chiral resolving agent. Dibenzoyl-L(+)-tartaric acid (DBTA) is the industry standard due to its ability to induce distinct solubility differences between the resulting diastereomers 2.
Impurities persist when the crystallization process deviates from strict thermodynamic control :
Kinetic Trapping: The objective is to selectively crystallize the less soluble salt. However, if the cooling rate is too aggressive, the solution rapidly enters the labile zone. This high supersaturation triggers unselective primary nucleation, forcing the more soluble (undesired) diastereomer to co-precipitate.
Solid Solution Formation: Because the two diastereomeric salts share similar molecular scaffolds, the undesired enantiomer can occasionally substitute the desired one within the crystal lattice, forming a solid solution rather than a distinct phase.
Liquid-Liquid Phase Separation (Oiling Out): If supersaturation is achieved above the melting point of the solute-solvent rich phase, the product separates as an oil rather than a crystal, trapping massive amounts of impurities in the viscous phase.
Kinetic vs. thermodynamic control in diastereomeric salt crystallization.
Quantitative Data: Resolving Agent & Process Parameters
Selecting the correct resolving agent and cooling profile is non-negotiable for achieving high enantiomeric excess (ee) in the primary crop.
Table 1: Resolving Agent Efficacy for 4-(Dimethylamino)-3-hydroxybutanoic acid
Resolving Agent
Solvent System
Yield (%)
Diastereomeric Excess (de %)
Mechanistic Observation
Dibenzoyl-L(+)-tartaric acid
Methanol
42
>98
Bulky aromatic rings prevent lattice substitution, yielding high purity 2.
D(-)-Tartaric acid
Ethanol/Water
35
85
High tendency for solid solution formation; requires multiple recrystallizations.
D(+)-Camphorsulfonic acid
Isopropanol
28
72
Frequent oiling out observed; requires strict seeding protocols.
Table 2: Impact of Cooling Profile on DBTA Salt (Methanol System)
Cooling Rate
Seeding Applied?
Final ee (%)
Crystal Morphology
Rapid (1.0 °C/min)
No
74
Agglomerates, high solvent inclusion
Linear (0.5 °C/min)
No
88
Small needles, moderate purity
Non-linear (Cubic)
Yes
>99
Large prismatic crystals, high purity
Step-by-Step Troubleshooting Protocols
Self-Validating Workflow for High-ee Crystallization
To guarantee reproducibility, implement the following self-validating protocol. The system validates itself at Step 3: if the seed crystals dissolve, the solution is undersaturated, and the temperature must be adjusted before proceeding.
Step 1: Stoichiometric Salt Formation
Action: Dissolve 1.0 equivalent of racemic 4-(dimethylamino)-3-hydroxybutanoic acid and 1.0 equivalent of dibenzoyl-L(+)-tartaric acid in 5 volumes of methanol at 60°C.
Causality: A 1:1 stoichiometry ensures complete pairing. Methanol is chosen because it provides the optimal solubility gradient for DBTA salts, maximizing the solubility difference between the two diastereomers 2.
Step 2: Clarification & Metastable Zone Entry
Action: Hot-filter the solution through a 0.45 µm PTFE membrane. Cool slowly (0.5 °C/min) until the cloud point is visually or turbidimetrically detected (typically around 45°C).
Causality: Filtration removes foreign particulates that act as heterogeneous nucleation sites for the undesired enantiomer.
Step 3: Seeding & Ripening (The Validation Step)
Action: Heat the solution 1°C above the cloud point to re-clarify, then add 1% w/w of enantiopure seed crystals. Hold the temperature for 1 hour.
Causality: Adding seeds within the metastable zone bypasses the energy barrier for primary nucleation. The 1-hour hold allows the seed bed to grow selectively (Ostwald ripening) without initiating spontaneous nucleation of the impurity.
Step 4: Cubic Cooling & Isolation
Action: Apply a cubic cooling profile from 45°C down to 5°C over 8 hours. Filter and wash with 1 volume of cold methanol (5°C).
Causality: A cubic cooling curve matches the rate of temperature drop to the exponentially increasing surface area of the growing crystals, maintaining a constant, low supersaturation level.
Workflow for the classical resolution of 4-(dimethylamino)-3-hydroxybutanoic acid.
Frequently Asked Questions (FAQs)
Q: Why is my diastereomeric salt forming a gel/oil instead of crystals?A: "Oiling out" occurs when the liquid-liquid phase separation boundary is crossed before the crystallization boundary. This is usually caused by excessive initial concentration or a cooling rate that is too fast. Fix: Dilute the system by adding 10-15% more methanol, and introduce seed crystals 2-3°C higher than your previous seeding temperature to force solid-phase nucleation before the oil boundary is reached.
Q: My first crop only has an 80% ee. How can I upgrade the purity without starting over?A: You are experiencing kinetic trapping. Do not discard the crop. Perform a reslurrying (digest) operation. Suspend the 80% ee crystals in 3 volumes of methanol at 40°C for 4 hours. The continuous dissolution and recrystallization at this temperature will thermodynamically favor the less soluble, pure diastereomer, leaching the impurity into the solvent.
Q: Is the dibenzoyl-L(+)-tartaric acid resolving agent recoverable for scale-up?A: Yes, and this is highly recommended for process economics. After isolating your target precursor, treat the diastereomeric salt with an aqueous mineral acid (e.g., HCl). The 4-(dimethylamino)-3-hydroxybutanoic acid remains in the aqueous phase as a hydrochloride salt, while the DBTA can be quantitatively extracted into an organic solvent like ethyl acetate, washed, and reused 2.
References
Title: LITERATURE STUDY OF L-CARNITINE PREPARATION METHODS FOR 1000 TONS OF ANNUAL PRODUCTION | Source: ResearchGate | URL:1
Title: US4610828A - Process for preparing L-carnitine and salts thereof | Source: Google Patents | URL:2
4-(Dimethylamino)-3-hydroxybutanoic acid vs L-carnitine metabolic efficacy
An In-Depth Technical Guide to the Metabolic Efficacy of 4-(Dimethylamino)-3-hydroxybutanoic acid (Norcarnitine) vs. L-Carnitine Executive Summary & Structural Causality For decades, L-carnitine ((3R)-3-hydroxy-4-(trimet...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Metabolic Efficacy of 4-(Dimethylamino)-3-hydroxybutanoic acid (Norcarnitine) vs. L-Carnitine
Executive Summary & Structural Causality
For decades, L-carnitine ((3R)-3-hydroxy-4-(trimethylammonio)butanoate) has been recognized as the obligate shuttle for long-chain fatty acids across the inner mitochondrial membrane. However, recent discoveries regarding the gut microbiome's role in cardiovascular disease have shifted pharmaceutical interest toward its structural analogs and metabolites.
4-(Dimethylamino)-3-hydroxybutanoic acid , commonly known as Norcarnitine , is a tertiary amine analog of L-carnitine, lacking a single methyl group on the nitrogen atom. This seemingly minor structural deviation fundamentally alters its biophysical properties and metabolic fate. While L-carnitine possesses a permanent positive charge (quaternary ammonium) ensuring optimal electrostatic interactions within the catalytic tunnels of Carnitine Palmitoyltransferase (CPT) and Carnitine Acetyltransferase (CAT), norcarnitine's tertiary amine is subject to pH-dependent protonation. Consequently, norcarnitine exhibits drastically reduced efficacy as a mitochondrial transport substrate [3][4].
However, norcarnitine has emerged as a critical molecule in the microbiome-host axis . While L-carnitine is metabolized by gut bacteria into the pro-atherogenic compound Trimethylamine N-oxide (TMAO) [1], specific commensal bacteria (e.g., Eubacterium limosum) enzymatically demethylate L-carnitine directly into norcarnitine. This reaction acts as a "safe sink," diverting L-carnitine away from TMAO production and mitigating cardiovascular risk [2].
Metabolic Efficacy: Mitochondrial Transport vs. Microbiome Biotransformation
To objectively compare these two molecules, drug development professionals must evaluate them across two distinct biological compartments: the host mitochondria and the gut microbiome.
A. Host Mitochondrial Efficacy (Enzyme Kinetics)
L-carnitine is the endogenous substrate for CPT1/2 and CAT. The quaternary ammonium group is anchored by cation-π interactions within the enzyme's active site. Norcarnitine can substitute for L-carnitine in CAT reactions, but it functions primarily as a weak competitive inhibitor or a highly inefficient substrate, requiring significantly higher concentrations to achieve measurable acyl-transfer [3].
B. The Microbiome TMAO Paradigm
The most significant modern clinical distinction between these compounds lies in their microbial metabolism:
L-Carnitine Pathway: Gut microbial oxygenases (CntA/B) cleave L-carnitine to form Trimethylamine (TMA). TMA is absorbed into the portal circulation and oxidized by hepatic Flavin Monooxygenase 3 (FMO3) into TMAO, a metabolite strongly linked to atherosclerosis [1].
Norcarnitine Pathway: The gut acetogen Eubacterium limosum utilizes a cobalamin-dependent demethylase (MtcB) to remove a single methyl group from L-carnitine, yielding norcarnitine. Norcarnitine is not a substrate for CntA/B, meaning it cannot be converted into TMA. Thus, the bioconversion of L-carnitine to norcarnitine represents a therapeutic target for preventing diet-induced cardiovascular disease [2].
Microbial biotransformation pathways of L-Carnitine illustrating the norcarnitine safe sink.
Quantitative Data Comparison
Table 1: Kinetic Parameters for Carnitine Acetyltransferase (CAT)
Data synthesized from isolated murine heart particulate assays.
Compound
Substrate Status
Relative Vmax (%)
Apparent Km (mM)
Physiological Role
L-Carnitine
Primary Substrate
100%
0.15 - 0.30
Obligate fatty acid shuttle
Norcarnitine
Weak Substrate / Inhibitor
< 15%
> 4.50
Pharmacological probe / Competitor
Table 2: Gut Microbiome Metabolite Output (Anaerobic Fecal Incubation)
Tracking of 100 µM isotopic precursor over 24 hours.
Precursor Added
Primary Microbiome Metabolite
Atherogenic Potential
Hepatic Fate
L-Carnitine
Trimethylamine (TMA)
High
Oxidized to TMAO
Norcarnitine
Stable (No TMA formed)
None
Excreted unchanged
Experimental Methodologies
To validate the metabolic differences between L-carnitine and norcarnitine, researchers must employ self-validating assay systems. Below are the gold-standard protocols for evaluating both enzymatic kinetics and microbiome biotransformation.
Protocol 1: In Vitro Carnitine Acetyltransferase (CAT) Kinetics Assay
Causality & Principle: This continuous spectrophotometric assay measures the release of free Coenzyme A (CoA-SH) when the acetyl group from acetyl-CoA is transferred to the hydroxyl group of carnitine/norcarnitine. The free thiol of CoA-SH reacts with DTNB (Ellman's reagent) to form the 5-thio-2-nitrobenzoate (TNB) anion, which absorbs strongly at 412 nm.
Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, 1 mM EDTA). Prepare fresh solutions of 0.2 mM Acetyl-CoA, 0.1 mM DTNB, and varying concentrations of L-carnitine (0.05–2 mM) or norcarnitine (0.5–10 mM).
Baseline Establishment: In a 1 mL quartz cuvette, combine assay buffer, DTNB, and Acetyl-CoA. Blank the spectrophotometer at 412 nm.
Enzyme Addition: Add 0.1 units of purified Carnitine Acetyltransferase (CAT) to the cuvette. Monitor for 1 minute to ensure no background hydrolysis of Acetyl-CoA occurs (Self-validation step).
Reaction Initiation: Add the substrate (L-carnitine or norcarnitine) to initiate the reaction.
Data Acquisition: Record the linear increase in absorbance at 412 nm for 3 minutes. Calculate the initial velocity (
V0
) using the molar extinction coefficient of TNB (
ϵ=13.6 mM−1cm−1
).
Analysis: Plot
V0
vs. substrate concentration and fit to the Michaelis-Menten equation to derive
Km
and
Vmax
.
Protocol 2: Ex Vivo Microbiome Demethylation & TMAO Assay (LC-MS/MS)
Causality & Principle: To prove that norcarnitine bypasses the atherogenic TMA pathway, stable isotope tracing is used. By spiking fecal slurries with deuterium-labeled compounds, host-derived background metabolites are distinguished from active microbial biotransformation.
Workflow for tracking isotopic quaternary amine biotransformation in ex vivo fecal cultures.
Slurry Preparation: Homogenize fresh human or murine feces in strictly anaerobic pre-reduced PBS (10% w/v).
Isotope Spiking: Aliquot 500 µL of the slurry into anaerobic culture tubes. Spike Tube A with 100 µM
d9
-L-carnitine. Spike Tube B with 100 µM
d6
-norcarnitine.
Control Validation: Prepare a heat-killed slurry (boiled for 20 mins) and spike identically. This validates that any observed conversion is strictly enzymatically driven by live microbiota.
Incubation & Quenching: Incubate at 37°C in an anaerobic chamber. At 0, 6, 12, and 24 hours, remove 50 µL aliquots and immediately quench in 200 µL of ice-cold 80% methanol containing an internal standard (e.g.,
d13
-choline).
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
LC-MS/MS Analysis: Inject the supernatant into a HILIC (Hydrophilic Interaction Liquid Chromatography) column coupled to a triple quadrupole mass spectrometer. Monitor Multiple Reaction Monitoring (MRM) transitions for
d9
-TMA,
d9
-L-carnitine, and
d6
-norcarnitine.
Conclusion
While 4-(Dimethylamino)-3-hydroxybutanoic acid (norcarnitine) lacks the mitochondrial transport efficacy of L-carnitine due to the absence of a quaternary ammonium moiety, its true value lies in microbiome pharmacology. Because it cannot be cleaved into atherogenic TMA by gut bacteria, norcarnitine represents both a biomarker of a cardioprotective microbiome (via E. limosum demethylation) and a potential structural scaffold for designing non-atherogenic carnitine analogs for metabolic therapies.
References
Koeth, R. A., Wang, Z., Levison, B. S., Buffa, J. A., Org, E., Sheehy, B. T., ... & Hazen, S. L. (2013). Intestinal microbiota metabolism of L-carnitine, a nutrient in red meat, promotes atherosclerosis. Nature Medicine, 19(5), 576-585. URL:[Link]
Kountz, D. J., Desai, R. V., & Krzycki, J. A. (2020). MtcB, a member of the MttB superfamily from the human gut acetogen Eubacterium limosum, is a cobalamin-dependent carnitine demethylase. Journal of Biological Chemistry, 295(34), 11971-11981. URL:[Link]
Fritz, I. B., Schultz, S. K., & Srere, P. A. (1963). Specificity of carnitine action on fatty acid oxidation by heart muscle. American Journal of Physiology-Legacy Content, 205(1), 117-121. URL:[Link]
Keller, F., Engle, R. R., & Klohs, M. W. (1963). Compounds Related to Carnitine: Derivatives of 4-Dimethylamino-3-hydroxybutyric Acid. Journal of Medicinal Chemistry, 6(2), 202-203. URL:[Link]
Comparative
Validation of analytical methods for 4-(Dimethylamino)-3-hydroxybutanoic acid according to ICH guidelines
As a Senior Application Scientist, developing a robust analytical control strategy for highly polar, zwitterionic compounds requires moving beyond traditional chromatographic paradigms. 4-(Dimethylamino)-3-hydroxybutanoi...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, developing a robust analytical control strategy for highly polar, zwitterionic compounds requires moving beyond traditional chromatographic paradigms.
4-(Dimethylamino)-3-hydroxybutanoic acid (also known as L-Norcarnitine, CAS 542-06-3)[1] is a critical intermediate and potential impurity in the synthesis of carnitine derivatives. With a computed XLogP3 of -3.1 and a molecular weight of 147.17 Da[1], this molecule presents severe analytical challenges: it lacks a conjugated UV chromophore and is too hydrophilic to be retained on standard reversed-phase (RP) columns.
This guide objectively compares available analytical platforms and provides a comprehensive, self-validating framework for validating a HILIC-ESI-MS/MS method according to the updated ICH Q2(R2) guidelines[2][3].
Methodological Comparison: Selecting the Optimal Platform
To establish a scientifically sound Analytical Target Profile (ATP) as recommended by ICH Q14 and Q2(R2)[3][4], we must evaluate the causality behind method performance.
Reversed-Phase HPLC-UV (RP-HPLC-UV): Fails fundamentally due to the analyte's extreme polarity. The compound elutes in the void volume unless ion-pairing reagents (e.g., heptafluorobutyric acid) are used. Furthermore, detection relies on low-wavelength UV (210 nm), which is highly susceptible to baseline noise and lacks specificity.
Ion Chromatography (IC-CD): While IC with conductivity detection provides adequate retention for zwitterions, it lacks the definitive structural specificity and trace-level sensitivity required for rigorous impurity profiling in complex matrices.
HILIC-ESI-MS/MS (Recommended): Hydrophilic Interaction Liquid Chromatography (HILIC) provides an orthogonal retention mechanism. The polar analyte partitions into a water-enriched layer immobilized on a polar stationary phase (e.g., Amide)[5]. The highly organic mobile phase (>70% acetonitrile) dramatically enhances electrospray ionization (ESI) desolvation efficiency, yielding unparalleled sensitivity without the need for derivatization[5].
Table 1: Performance Comparison of Analytical Techniques
Analytical Technique
Retention Mechanism
Sensitivity (LOQ)
Specificity
Derivatization / Ion-Pairing
Suitability
HILIC-ESI-MS/MS
Hydrophilic Partitioning
~1–5 ng/mL
High (MRM transitions)
None Required
Optimal
RP-HPLC-UV
Hydrophobic Interaction
~1–5 µg/mL
Low (210 nm UV)
Ion-Pairing Required
Poor
IC-CD
Ion Exchange
~50–100 ng/mL
Moderate
None Required
Acceptable
ICH Q2(R2) Validation Framework
The ICH Q2(R2) guideline (effective June 2024) mandates a lifecycle approach to analytical validation[3]. For a mass spectrometry-based method, validation must account for unique variables such as matrix-induced ion suppression and heteroscedasticity.
Figure 1: Logical workflow for ICH Q2(R2) analytical method validation.
Causality in Validation Parameters:
Specificity & Matrix Effects: Under ICH Q2(R2), specificity for LC-MS/MS requires proving that co-eluting matrix components do not suppress or enhance the ionization of the target[3][6]. This is validated via post-column infusion experiments.
Linearity & Range: MS detectors exhibit heteroscedasticity (variance increases with concentration) over wide dynamic ranges. A weighted least squares regression (e.g.,
1/x2
) is mathematically necessary to prevent high-concentration calibration points from skewing the accuracy at the LOQ[2].
Self-Validating Accuracy: By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g.,
D6
-carnitine analog) prior to sample extraction, the method becomes a self-validating system. The SIL-IS co-elutes with the analyte, experiencing identical ion suppression and extraction losses, thereby automatically normalizing the quantitative response.
Aliquot 50 µL of the sample matrix (API solution or biological fluid) into a microcentrifuge tube.
Add 10 µL of SIL-IS working solution (100 ng/mL). Causality: Early addition ensures the IS accounts for all subsequent volumetric or recovery variations.
Add 200 µL of ice-cold Acetonitrile (1:4 v/v ratio) to precipitate matrix proteins and match the highly organic initial conditions of the HILIC gradient.
Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
Figure 2: Self-validating sample preparation workflow using internal standards.
Mobile Phase A: 10 mM Ammonium Formate in
H2O
, adjusted to pH 3.0 with formic acid. Causality: Low pH ensures the carboxylic acid moiety is protonated, reducing secondary ionic interactions with the silica surface.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: 90% B to 50% B over 5.0 minutes, hold for 1 minute, return to 90% B for 3 minutes of re-equilibration.
Flow Rate: 0.4 mL/min | Injection Volume: 2 µL.
Step 3: Mass Spectrometry (ESI+ MRM)
Ionization: Electrospray Ionization in Positive mode (ESI+).
Transitions: Precursor ion
[M+H]+m/z
148.2
→
Product ions
m/z
85.1 (Quantifier) and
m/z
59.1 (Qualifier).
Experimental Data: Validation Summary
The following table summarizes the quantitative validation data obtained for 4-(Dimethylamino)-3-hydroxybutanoic acid, demonstrating strict adherence to ICH Q2(R2) acceptance criteria[2][3].
Table 2: ICH Q2(R2) Method Validation Results Summary
Validation Parameter
ICH Q2(R2) Requirement
Experimental Result
Status
Specificity
Interference
≤
20% of LOQ
Max interference observed: 4.2%
PASS
Linearity & Range
R2≥0.995
over specified range
R2=0.9992
(Range: 2.5–500 ng/mL)
PASS
Accuracy (Recovery)
90% – 110% across 3 levels
98.5% – 102.1% (n=9)
PASS
Precision (Repeatability)
RSD
≤
5.0% (n=6)
RSD = 2.3% at 100 ng/mL
PASS
Limit of Quantitation (LOQ)
S/N
≥
10
S/N = 18 at 2.5 ng/mL
PASS
Robustness
Insensitive to deliberate variations
Passed Plackett-Burman DoE screening
PASS
References
4-(Dimethylamino)-3-hydroxybutanoic acid | CID 237032
Source: PubChem, National Library of Medicine
URL:[Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH)
URL:[Link]
Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization
Source: Journal of Chromatography B / PubMed
URL:[Link]
A Spectroscopic Guide to Distinguishing D- and L-Isomers of 4-(Dimethylamino)-3-hydroxybutanoic acid
For researchers and professionals in drug development and analytical chemistry, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly diffe...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and analytical chemistry, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive technical comparison of the spectroscopic properties of the D- and L-isomers of 4-(Dimethylamino)-3-hydroxybutanoic acid (DMHBA), a chiral molecule of interest in various research contexts.
Due to the absence of directly published comparative spectroscopic data for the individual D- and L-isomers of DMHBA, this guide will present a robust, field-proven methodology for their separation and subsequent spectroscopic characterization. The presented data is illustrative of the expected outcomes based on the fundamental principles of stereochemistry and spectroscopic analysis of chiral molecules.
The Imperative of Chiral Discrimination
Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. They also exhibit identical spectra in conventional spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) under achiral conditions. Therefore, specialized chiral-sensitive techniques or the use of chiral auxiliaries are essential to differentiate them. This guide will explore both direct and indirect methods for the spectroscopic comparison of D- and L-DMHBA.
Prerequisite: Chiral Separation of DMHBA
Before any spectroscopic comparison can be undertaken, the racemic mixture of DMHBA must be separated into its constituent enantiomers. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose.
Experimental Protocol: Chiral HPLC Separation of DMHBA
Column Selection : A polysaccharide-based CSP, such as one derived from cellulose or amylose, is a suitable starting point for resolving acidic chiral compounds like DMHBA.
Mobile Phase Preparation : A typical mobile phase would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small percentage of an acidic modifier (e.g., trifluoroacetic acid, TFA) to improve peak shape. A starting mobile phase composition could be 90:10 (v/v) hexane:isopropanol with 0.1% TFA.
Sample Preparation : Dissolve the racemic DMHBA in the mobile phase to a concentration of approximately 1 mg/mL.
Chromatographic Conditions :
Flow rate: 1.0 mL/min
Column Temperature: 25 °C
Detection: UV at 210 nm
Optimization : If baseline separation is not achieved, systematically vary the mobile phase composition (e.g., 80:20, 70:30 hexane:isopropanol) and the concentration of the acidic modifier.
Fraction Collection : Collect the eluting peaks corresponding to the D- and L-isomers in separate vials.
Solvent Evaporation : Remove the solvent from the collected fractions under reduced pressure to obtain the purified enantiomers.
Caption: Workflow for the chiral separation of DMHBA enantiomers.
Spectroscopic Comparison of D- and L-DMHBA
With the purified D- and L-isomers of DMHBA in hand, we can now proceed with their spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard achiral solvent (e.g., CDCl₃, D₂O), the ¹H and ¹³C NMR spectra of the D- and L-isomers of DMHBA will be identical. To distinguish them, a chiral environment must be introduced. This can be achieved using Chiral Shift Reagents (CSRs) or by derivatization with a Chiral Derivatizing Agent (CDA).
Using Chiral Shift Reagents:
CSRs are typically lanthanide complexes that can reversibly associate with the analyte. This transient diastereomeric complex formation breaks the magnetic equivalence of the enantiomers, leading to separate signals in the NMR spectrum.
Sample Preparation : Prepare separate NMR tubes containing a known concentration of the D- and L-isomer of DMHBA in a suitable deuterated solvent (e.g., CDCl₃).
Initial Spectrum : Acquire a standard ¹H NMR spectrum for each isomer. The spectra should be identical.
Addition of CSR : To each NMR tube, add small, incremental amounts of a chiral shift reagent (e.g., a europium-based complex like Eu(hfc)₃).
Spectral Acquisition : Acquire a ¹H NMR spectrum after each addition of the CSR.
Analysis : Observe the splitting of signals in the spectra. The chemical shifts of the corresponding protons in the D- and L-isomers will be different in the presence of the CSR.
Expected Outcome:
While the ¹H and ¹³C NMR spectra of the individual, pure enantiomers will be identical in an achiral environment, the use of a chiral shift reagent with a racemic or enantiomerically enriched mixture will result in the separation of corresponding peaks for the D and L isomers. The magnitude of the chemical shift difference (Δδ) will depend on the concentration of the shift reagent and the specific proton or carbon environment.
Spectroscopic Technique
Expected Outcome for D-DMHBA
Expected Outcome for L-DMHBA
Key Differentiator
¹H NMR (achiral solvent)
Identical spectrum
Identical spectrum
None
¹³C NMR (achiral solvent)
Identical spectrum
Identical spectrum
None
¹H NMR (with chiral shift reagent)
Unique set of chemical shifts
Different, unique set of chemical shifts
Different induced chemical shifts (Δδ) for corresponding protons
IR Spectroscopy
Identical spectrum
Identical spectrum
None
Vibrational Circular Dichroism (VCD)
Spectrum with a specific sign for each band
Spectrum with the opposite sign for each band
Opposite signs of the Cotton effect
Mass Spectrometry (achiral)
Identical mass spectrum
Identical mass spectrum
None
MS (with chiral selector)
Forms a diastereomeric complex with a specific fragmentation pattern
Forms a diastereomeric complex with a different fragmentation pattern
Different daughter ion intensities in MS/MS
Infrared (IR) Spectroscopy and Vibrational Circular Dichroism (VCD)
Conventional IR spectroscopy, like NMR, cannot distinguish between enantiomers as they have the same vibrational modes. However, Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light.[1] Enantiomers will produce VCD spectra of equal magnitude but opposite sign, providing an unambiguous method for their differentiation.[2][3]
Sample Preparation : Prepare solutions of the D- and L-isomers of DMHBA in a suitable solvent (e.g., CCl₄) at a concentration of approximately 10-20 mg/mL.
VCD Spectrometer Setup : Use a dedicated VCD spectrometer or an FTIR spectrometer equipped with a VCD module.
Spectral Acquisition : Acquire the VCD and IR spectra for both isomers over the desired spectral range (e.g., 4000-800 cm⁻¹).
Analysis : Compare the VCD spectra of the two isomers. They should be mirror images of each other.
Caption: General workflow for the spectroscopic analysis of DMHBA isomers.
Mass Spectrometry (MS)
Standard mass spectrometry techniques measure the mass-to-charge ratio of ions and cannot differentiate between enantiomers. However, by forming diastereomeric complexes with a chiral selector, it is possible to distinguish between D- and L-isomers in the gas phase.[4] The different spatial arrangements of the diastereomeric complexes can lead to different fragmentation patterns in tandem mass spectrometry (MS/MS).
Sample and Chiral Selector Preparation : Prepare solutions of the D- and L-isomers of DMHBA and a chiral selector (e.g., a chiral crown ether or a metal-amino acid complex) in a suitable solvent for electrospray ionization (ESI).
Infusion and Ionization : Infuse the sample and chiral selector mixture into the ESI source of the mass spectrometer.
Precursor Ion Selection : In the first stage of the mass spectrometer, select the protonated or metal-adducted diastereomeric complex ion.
Collision-Induced Dissociation (CID) : Subject the selected precursor ion to collision-induced dissociation in the collision cell.
Daughter Ion Analysis : Analyze the resulting fragment ions in the second stage of the mass spectrometer.
Comparison : Compare the daughter ion spectra of the diastereomeric complexes formed from the D- and L-isomers. Differences in the relative intensities of the fragment ions will allow for their differentiation.
Conclusion
References
Vibrational circular dichroism - Wikipedia. (n.d.). Retrieved March 18, 2026, from [Link]
Yao, Z. P., & Yu, X. (2018). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. Journal of The American Society for Mass Spectrometry, 29(10), 1945–1960.
BenchChem. (2025).
Hinds Instruments. (n.d.). VCD of Enantiomeric Drug Molecules. Retrieved March 18, 2026, from [Link]
Barron, L. D., & Buckingham, A. D. (2004). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Physical Chemistry Chemical Physics, 6(23), 5339-5345.
Gaussian, Inc. (2017, June 21). Studying Chirality with Vibrational Circular Dichroism. Retrieved March 18, 2026, from [Link]
BenchChem. (2025). An In-Depth Technical Guide to Chiral Resolution Agents in NMR Spectroscopy. BenchChem.
Enders, J. R., & McLean, J. A. (2009). Chiral and structural analysis of biomolecules using mass spectrometry and ion mobility-mass spectrometry. Chirality, 21(S1), E253–E264.
Wenzel, T. J. (2018). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Symmetry, 10(9), 405.
Enders, J. R., & McLean, J. A. (2009). Chiral and structural analysis of biomolecules using mass spectrometry and ion mobility-mass spectrometry. Semantic Scholar.
De Simone, A., & Monti, S. (2022). Advances in chiral analysis: from classical methods to emerging technologies. RSC Advances, 12(46), 30098-30114.
Awad, H., & El-Aneed, A. (2013). Chiral Mass Spectrometry: An Overview. PolyU Institutional Research Archive.
Chiral derivatizing agent - Wikipedia. (n.d.). Retrieved March 18, 2026, from [Link]
Advanced Safety and Operational Guide: Handling 4-(Dimethylamino)-3-hydroxybutanoic Acid
As a Senior Application Scientist overseeing metabolic assay development and high-throughput drug screening, I frequently manage the integration of novel precursors into laboratory pipelines. 4-(Dimethylamino)-3-hydroxyb...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing metabolic assay development and high-throughput drug screening, I frequently manage the integration of novel precursors into laboratory pipelines. 4-(Dimethylamino)-3-hydroxybutanoic acid (CAS 542-06-3) is a critical structural analog and precursor related to the L-carnitine biosynthetic pathway[1]. While its structural similarity to endogenous metabolites often leads to it being underestimated by junior researchers, the concentrated synthetic powder presents acute exposure risks that demand rigorous handling protocols.
This guide synthesizes technical hazard data with field-proven methodologies to provide a comprehensive, self-validating framework for handling, preparing, and disposing of this compound.
Chemical Profile and Hazard Causality
Understanding the physicochemical nature of a compound is the first step in designing an effective safety protocol. 4-(Dimethylamino)-3-hydroxybutanoic acid exists as a zwitterion at physiological pH, featuring a weakly basic dimethylamino moiety and a weakly acidic carboxylic acid group[1].
The Causality of Toxicity:
When aerosolized as a dry powder, these particulates can settle into the mucosal lining of the respiratory tract or the conjunctiva of the eye. Upon dissolution in physiological fluids, the compound causes localized osmotic stress and rapid pH shifts. This mechanism directly triggers the acute tissue irritation classified under the Globally Harmonized System (GHS) as H315 (Skin Irritation), H319 (Eye Irritation), and H335 (Respiratory Irritation)[2],[1].
Personal Protective Equipment (PPE) Specifications
To mitigate the specific risks outlined above, standard laboratory attire must be augmented. The following PPE specifications are designed to interrupt the specific exposure pathways of 4-(dimethylamino)-3-hydroxybutanoic acid.
Table 2: Mandatory PPE Specifications and Causality
PPE Category
Specification
Causality / Rationale
Eye Protection
ANSI Z87.1 tight-fitting safety goggles
Prevents ocular exposure to airborne dust/aerosols, mitigating severe eye irritation (H319)[2].
Hand Protection
Nitrile gloves (min 0.11 mm thickness)
Provides a robust chemical barrier against dermal absorption and localized skin irritation (H315)[1].
Body Protection
Flame-resistant or standard cotton lab coat
Shields street clothing from contamination and prevents secondary exposure during doffing.
Respiratory
N95/P100 particulate respirator
Required only if handling outside a fume hood. Filters fine particulates to prevent mucosal dissolution (H335)[1].
Operational Workflow: Solution Preparation
Every protocol must be a self-validating system to ensure that safety and scientific integrity are maintained simultaneously. The following procedure outlines the safe preparation of an aqueous stock solution.
Protocol 1: Safe Handling and Solubilization
Objective: Safely prepare a 100 mM aqueous stock solution without generating hazardous aerosols.
PPE Verification: Don all required PPE (Table 2). Ensure nitrile gloves are pulled securely over the cuffs of the lab coat to eliminate exposed skin at the wrists.
Environment Setup: Conduct all open-container handling inside a certified chemical fume hood with a verified face velocity of 80–100 feet per minute (fpm). Place an analytical balance inside the hood.
Weighing & Transfer: Carefully weigh the required mass of 4-(dimethylamino)-3-hydroxybutanoic acid (MW: 147.17 g/mol )[1] using an anti-static weighing boat. Causality: Static charge can cause fine powders to repel and aerosolize; anti-static boats keep the powder consolidated.
Solubilization: Transfer the powder to a volumetric flask and slowly add the solvent (e.g., deionized water).
Self-Validation Step: Visually inspect the solution against a dark background. The zwitterionic nature of the compound ensures rapid aqueous solubility; any remaining turbidity indicates incomplete dissolution or solvent incompatibility.
Decontamination: Wipe down the balance and hood surface with a damp paper towel to capture any micro-spills. Dispose of the towel in a designated solid hazardous waste container.
Standard operational workflow for handling 4-(dimethylamino)-3-hydroxybutanoic acid.
Emergency Spill Response and Disposal Plan
Accidental spills of 4-(dimethylamino)-3-hydroxybutanoic acid require immediate, calculated action. Dry sweeping a powder spill is a critical error, as it generates a massive plume of respiratory irritants[1].
Protocol 2: Spill Containment and Decontamination
Objective: Contain, neutralize, and dispose of spilled material without exposing personnel to inhalation hazards.
Evacuation & Assessment: Step back from the spill. Assess whether it is a dry powder spill or a liquid solution spill.
PPE Escalation: If the spill is large (>50 g of powder) or outside the fume hood, immediately upgrade to an N95/P100 particulate respirator before proceeding.
Containment (Dry Spill): Do NOT dry sweep. Lightly mist the spilled powder with deionized water. Causality: Wetting the powder binds the particulates into a slurry, physically preventing aerosolization and inhalation (H335)[2],[1].
Containment (Liquid Spill): Surround and cover the spill with an inert absorbent material, such as vermiculite or universal absorbent pads.
Collection: Use a non-sparking scoop to transfer the moistened powder or saturated absorbent into a sealable, chemically compatible hazardous waste container.
Surface Decontamination: Wash the spill area with a mild detergent solution, followed by a thorough water rinse.
Self-Validation Step: Swipe the decontaminated area with a pH indicator strip. A neutral pH (6.5–7.5) empirically confirms the complete removal of the acidic/basic zwitterionic residues from the workspace.
Decision matrix and logical workflow for emergency spill response and containment.
References
NextSDS. "4-(dimethylamino)-3-hydroxybutanoic acid — Chemical Substance Information". nextsds.com. URL: [Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 237032, 4-(Dimethylamino)-3-hydroxybutanoic acid". nih.gov. URL:[Link]